molecular formula C27H36F2O5 B105806 Diflucortolone pivalate CAS No. 15845-96-2

Diflucortolone pivalate

Cat. No.: B105806
CAS No.: 15845-96-2
M. Wt: 478.6 g/mol
InChI Key: UWGRWFCLGQWKPR-GSTUPEFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diflucortolone pivalate is a synthetic corticosteroid ester prodrug intended for research applications. As a glucocorticoid receptor agonist, it is designed to exert potent anti-inflammatory and immunosuppressive effects. Its mechanism of action involves binding to intracellular glucocorticoid receptors. This binding leads to the complex's translocation into the cell nucleus, where it modulates gene transcription by upregulating the synthesis of anti-inflammatory proteins like lipocortin-1 (Annexin A1) and downregulating the production of pro-inflammatory mediators such as cytokines and arachidonic acid metabolites . Chemically, it is a pregnane derivative with a structure characterized by fluorination at the 6α and 9b positions, and a pivalate (trimethylacetate) ester at the molecular chain . This esterification is a common prodrug strategy that enhances the lipophilicity of the parent steroid, which can improve skin penetration and retention in topical formulations, making it a compound of interest for modeling the treatment of dermatological conditions like eczema, psoriasis, and dermatitis . In research settings, this compound has been utilized in combination with other agents, such as fluocortolone caproate and cinchocaine, in various dosage forms including creams, ointments, and suppositories for investigative purposes . It is crucial to note that this product is provided strictly For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for personal use. All necessary safety data sheets (SDS) and handling protocols must be consulted prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15845-96-2

Molecular Formula

C27H36F2O5

Molecular Weight

478.6 g/mol

IUPAC Name

[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C27H36F2O5/c1-14-9-16-17-11-19(28)18-10-15(30)7-8-26(18,6)27(17,29)21(32)12-25(16,5)22(14)20(31)13-34-23(33)24(2,3)4/h7-8,10,14,16-17,19,21-22,32H,9,11-13H2,1-6H3/t14-,16+,17+,19+,21+,22-,25+,26+,27+/m1/s1

InChI Key

UWGRWFCLGQWKPR-GSTUPEFVSA-N

SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C(C)(C)C)C)O)F)C)F

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)COC(=O)C(C)(C)C)C)O)F)C)F

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C(C)(C)C)C)O)F)C)F

Other CAS No.

15845-96-2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Diflucortolone Pivalate for Formulation Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Diflucortolone pivalate (CAS RN: 15845-96-2) is a potent synthetic topical corticosteroid belonging to the glucocorticoid class.[1][2] Like other molecules in this category, it is designed to suppress inflammation in allergic and inflammatory skin conditions, alleviating symptoms such as itching, burning, and pain.[3] The therapeutic efficacy of a topical corticosteroid is intrinsically linked not only to its inherent pharmacological activity but also to its physicochemical properties, which govern its release from the vehicle, penetration through the stratum corneum, and stability within the formulation.

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. It is intended for researchers, formulation scientists, and drug development professionals, offering both foundational data and field-proven insights into the causality behind experimental choices. Where direct experimental data for the pivalate ester is not publicly available, we will draw logical comparisons with its structural isomer, diflucortolone valerate, and other related corticosteroid esters to provide a robust framework for preformulation strategy.

Molecular Structure and Solid-State Characterization

The foundation of any preformulation study is a thorough understanding of the active pharmaceutical ingredient's (API) molecular structure and solid-state properties. These characteristics dictate solubility, stability, and bioavailability.

Chemical Identity

This compound is the 21-pivalate ester of the parent steroid, diflucortolone. The pivalate (trimethylacetate) moiety is a bulky, sterically hindered group that significantly influences the molecule's lipophilicity and potential hydrolytic stability.

  • Chemical Name: 6α,9-Difluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-pivalate[1]

  • CAS Registry Number: 15845-96-2[1]

  • Molecular Formula: C₂₇H₃₆F₂O₅[1]

  • Molecular Weight: 478.57 g/mol [1]

Interestingly, this compound is a structural isomer of the more commonly referenced diflucortolone valerate (the pentanoate ester). Both share the same molecular formula and weight, but the arrangement of the atoms in the ester side-chain creates distinct physicochemical properties.[1][4]

G cluster_0 Structural Isomers (C₂₇H₃₆F₂O₅) cluster_1 This compound cluster_2 Diflucortolone Valerate Diflucortolone Core Diflucortolone Core Pivalate Pivalate Ester (-O-CO-C(CH₃)₃) Bulky, Sterically Hindered Diflucortolone Core->Pivalate Valerate Valerate Ester (-O-CO-(CH₂)₃CH₃) Linear, Flexible Chain Diflucortolone Core->Valerate Prop_P Melting Point: 195-195.5 °C Potentially Slower Hydrolysis Pivalate->Prop_P Prop_V Melting Point: 200-220 °C Reference for Lipophilicity Valerate->Prop_V

Fig. 1: Structural Isomer Comparison
Solid-State Properties

The solid-state form of an API can profoundly impact its performance. Diflucortolone valerate is known to be a white to creamy-white crystalline powder, and the pivalate ester is expected to have a similar appearance.[4][5]

PropertyThis compoundDiflucortolone Valerate (for comparison)Significance in Formulation
Appearance Solid (inferred)White to slightly cream-white crystalline powder[4][5]Affects visual appearance of the final product; consistency indicates purity.
Melting Point (°C) 195 - 195.5[1]200 - 220[4][5]Indicates purity and crystal lattice energy. Lower MP suggests weaker lattice forces. Critical for manufacturing processes involving heat.
Polymorphism Data not availableAt least one crystalline form reported[4]Different polymorphs can have different solubility, stability, and bioavailability. A critical risk factor to control.[6][7]
Expert Insight: The Importance of Polymorphism Screening

The difference in melting points between the pivalate and valerate isomers, despite their identical molecular weight, strongly suggests differences in their crystal packing.[1][4] For any new formulation project involving this compound, a comprehensive polymorphism screen is not just recommended; it is essential. The existence of multiple polymorphs is a common phenomenon for steroid molecules and can introduce significant risks, including changes in solubility and dissolution rate, which could alter the drug's efficacy and safety profile.[6]

Experimental Protocol: Polymorphism Screening
  • Solvent Crystallization: Dissolve this compound in a wide range of solvents (polar, non-polar, protic, aprotic) at elevated temperatures to achieve saturation.

  • Induce Crystallization: Allow solutions to cool slowly, evaporate quickly (fast evaporation), or undergo anti-solvent addition to induce crystallization under different thermodynamic and kinetic conditions.

  • Characterization: Analyze the resulting solids using the following orthogonal techniques:

    • Differential Scanning Calorimetry (DSC): To identify melting points, phase transitions, and solvate desolvation.

    • X-Ray Powder Diffraction (XRPD): To identify unique crystal lattice structures (fingerprints) for each polymorph.

    • Thermogravimetric Analysis (TGA): To determine the presence of solvates or hydrates.

    • Microscopy: To observe crystal habit and morphology.

  • Interconversion Studies: Evaluate the stability of identified forms under stress conditions (e.g., high humidity, temperature, mechanical stress) to identify the most stable polymorph for development.

Fig. 2: Polymorphism Screening Workflow

Solubility and Partitioning Behavior

The ability of a drug to dissolve in the formulation vehicle and subsequently partition into the skin is governed by its solubility, pKa, and lipophilicity (logP).

Solubility

As a lipophilic steroid ester, this compound is expected to be practically insoluble in water. Its structural isomer, diflucortolone valerate, has a computationally predicted aqueous solubility of only ~0.00631 mg/mL.[4] This necessitates the use of non-aqueous or emulsion-based vehicles for topical delivery.

Expected Solubility Profile (Inferred from Diflucortolone Valerate and other corticosteroids):

  • Aqueous Systems: Practically insoluble.[4][5]

  • Non-Polar Organic Solvents (e.g., Dichloromethane, Chloroform): Freely soluble.[4][5]

  • Polar Organic Solvents (e.g., Methanol, Ethanol): Slightly to sparingly soluble.[5]

  • Amphiphilic Solvents (e.g., DMSO, DMF): Soluble. Diflucortolone valerate is soluble in DMSO at ~10-50 mg/mL and in DMF at ~30 mg/mL.[8][9]

Expert Insight: Formulation Causality

The poor aqueous solubility is the primary driver for formulating this compound as an ointment (greasy base), a water-in-oil (W/O) cream, or an oil-in-water (O/W) cream where the API is dissolved in the internal oil phase.[10] For lotions or gels, co-solvents like propylene glycol or ethanol would be required to achieve a stable, single-phase solution.

pKa and Ionization State

The predicted pKa of this compound is approximately 12.89.[2] This indicates it is a very weak acid and will exist almost entirely in its neutral, non-ionized form at physiological pH (4.5-7.4). This is advantageous for topical delivery, as the non-ionized form is more lipophilic and thus more readily permeates the lipid-rich stratum corneum.

Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a critical measure of a drug's lipophilicity. While an experimental LogP for this compound is not available, the computationally predicted LogP for its isomer, diflucortolone valerate, is between 3.95 and 4.2.[11] Given they are isomers, the LogP of this compound is expected to be in a similarly high range.

A high LogP value confirms the molecule's preference for lipid environments. This property is essential for its mechanism of action, which involves penetrating the skin barrier to reach glucocorticoid receptors within dermal cells.[12] However, an excessively high LogP can sometimes lead to the drug being retained in the stratum corneum, limiting its bioavailability to deeper skin layers. The formulation vehicle must be designed to have an optimal thermodynamic activity to "push" the drug out of the vehicle and into the skin.

Stability Profile

Ensuring the chemical and physical stability of the API within the final formulation is paramount for safety and efficacy. Key areas of concern for this compound include hydrolytic, thermal, and photochemical stability.

Hydrolytic Stability

The most probable degradation pathway for this compound in the presence of water is the hydrolysis of the 21-pivalate ester bond, yielding the parent diflucortolone and pivalic acid. This would result in a loss of potency, as the ester form is designed to enhance skin penetration.

Expert Insight: Steric Hindrance and Stability

The pivalate ester features a tert-butyl group adjacent to the carbonyl carbon. This bulky structure provides significant steric hindrance, which can protect the ester bond from nucleophilic attack by water or other excipients. This may confer greater hydrolytic stability to this compound compared to its linear-chain isomer, diflucortolone valerate. Stability studies across a range of pH values (typically pH 3, 5, 7, and 9) are required to confirm this hypothesis and to define the optimal pH range for an aqueous phase in an emulsion formulation.

Thermal and Photochemical Stability

Diflucortolone valerate exhibits good thermal stability up to its melting point.[4] It is reasonable to assume a similar profile for the pivalate ester. Long-term stability is best achieved under refrigerated conditions (-20°C for the pure API).[8] Corticosteroids can be susceptible to photodegradation; therefore, photostability studies (as per ICH Q1B guidelines) should be conducted, and packaging should be designed to be light-protective.

Experimental Protocol: Stability-Indicating HPLC Method Development

A stability-indicating analytical method is one that can separate the intact API from its degradation products. A reverse-phase HPLC method is the standard approach.

  • Column & Mobile Phase Screening: Start with a C18 column. Screen mobile phases consisting of acetonitrile or methanol with an aqueous buffer (e.g., phosphate or acetate) to achieve optimal separation and peak shape. An isocratic system is often sufficient.[13][14]

  • Forced Degradation: Subject solutions of this compound to stress conditions:

    • Acidic: 0.1 N HCl at 60-80°C

    • Basic: 0.1 N NaOH at room temperature

    • Oxidative: 3% H₂O₂ at room temperature

    • Thermal: 60-80°C in neutral solution

    • Photolytic: Exposure to light (ICH Q1B)

  • Method Optimization & Validation: Analyze the stressed samples. The method is considered stability-indicating if all degradation peaks are resolved from the main API peak (peak purity analysis using a PDA detector is essential). Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Implications for Formulation Design

The physicochemical properties directly inform the choice of dosage form, excipients, and manufacturing process.

Vehicle Selection

The high lipophilicity and poor water solubility of this compound make it an ideal candidate for semi-solid topical formulations.

  • Ointments (e.g., White Petrolatum base): Offer maximum occlusion and hydration, enhancing drug penetration. Ideal for dry, scaly, or lichenified skin. As they are anhydrous, they provide excellent stability against hydrolysis.[10]

  • Water-in-Oil (W/O) Creams: Provide good emollience and occlusion while being less greasy than ointments. The API is dissolved in the continuous oil phase.

  • Oil-in-Water (O/W) Creams: Cosmetically elegant and easily washable. The API is dissolved in the dispersed oil phase. The pH of the external aqueous phase must be controlled to ensure ester stability.[10] A typical O/W cream base may include petrolatum, mineral oil, stearyl alcohol, and various emulsifiers and preservatives.[15]

G cluster_0 Skin Condition Assessment cluster_1 Vehicle Selection Logic start Patient's Skin Condition dry Dry, Scaly, Thick start->dry oozing Weeping, Oozing start->oozing hairy Hairy Area (Scalp) start->hairy ointment Ointment (Max Occlusion, Hydration) dry->ointment cream Cream (O/W) (Cosmetically Elegant) oozing->cream lotion Lotion/Gel (Low Residue, Evaporative) hairy->lotion

Fig. 3: Logic for Topical Vehicle Selection
Excipient Compatibility

Excipients are essential for creating a stable and effective product but can also interact with the API.[16] Compatibility must be rigorously tested.

  • Potential Incompatibilities:

    • pH Modifiers: Strong bases can accelerate ester hydrolysis.

    • Oxidizing Agents: Peroxides sometimes found as impurities in polymers (e.g., PEGs) can degrade the steroid nucleus.

    • Contaminants: Trace amounts of aldehydes in excipients can potentially form adducts.

Experimental Protocol: Excipient Compatibility Study
  • Selection: Choose excipients based on the target vehicle (e.g., petrolatum, mineral oil for ointments; cetyl alcohol, stearic acid, emulsifiers for creams).

  • Binary Mixtures: Prepare binary mixtures of this compound with each excipient, typically in a 1:1 or 1:5 ratio. Include a sample of the pure API as a control.

  • Stress Conditions: Store samples under accelerated conditions (e.g., 40°C/75% RH) and thermal stress (e.g., 50-60°C) for a defined period (e.g., 2-4 weeks).

  • Analysis:

    • DSC: Screen for changes in the melting endotherm of the drug, such as peak shifts, broadening, or disappearance, which indicate a physical or chemical interaction.[17][18]

    • HPLC: Quantify the remaining API (assay) and measure the formation of any degradation products using the stability-indicating method. This is the definitive test for chemical compatibility.[16][19]

Conclusion

This compound is a potent lipophilic corticosteroid with physicochemical properties that make it well-suited for topical delivery in semi-solid formulations. Its key characteristics include a melting point of 195-195.5°C, high lipophilicity (inferred from its isomer), and practical insolubility in water. The bulky pivalate ester may confer enhanced hydrolytic stability compared to linear esters, a hypothesis that must be confirmed with targeted stability studies. Successful formulation design hinges on controlling the API's solid-state form, selecting a vehicle that balances stability with skin penetration, and ensuring compatibility with all excipients. The experimental protocols and scientific principles outlined in this guide provide a robust framework for the rational development of safe, stable, and efficacious topical products containing this compound.

References

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  • Kafkas University. (n.d.). QUANTITATIVE DETERMINATION OF ISOCONAZOLE NITRATE AND DIFLUCORTOLONE VALERATE IN PHARMACEUTICAL CREAMS BY UPLC, HPLC AND IMPROVE. Retrieved February 10, 2026, from [Link]

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  • Del Rosso, J. Q., & Kircik, L. (2011). A Comprehensive Review of Clocortolone Pivalate 0.1% Cream. The Journal of Clinical and Aesthetic Dermatology. Retrieved February 10, 2026, from [Link]

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Sources

An In-depth Technical Guide to the Molecular Structure and Lipophilicity Profile of Diflucortolone Pivalate

Author: BenchChem Technical Support Team. Date: February 2026

    Abstract

    Diflucortolone pivalate is a potent synthetic glucocorticoid utilized in dermatology for its significant anti-inflammatory and anti-proliferative properties. A deep understanding of its physicochemical characteristics is paramount for optimizing formulation, ensuring bioavailability, and predicting therapeutic efficacy. This guide provides a comprehensive technical analysis of the molecular structure of this compound and its resulting high lipophilicity. We will deconstruct its chemical architecture to elucidate the structure-activity and structure-property relationships that define its behavior. Furthermore, this document outlines gold-standard and alternative experimental protocols for the empirical determination of lipophilicity, offering both theoretical grounding and practical, field-proven methodologies for the research scientist.

    Introduction: The Significance of Physicochemical Properties in Topical Corticosteroids

    Topical corticosteroids are a cornerstone in the treatment of various inflammatory and hyperproliferative skin disorders.[1] Their therapeutic effect is contingent not only on their intrinsic pharmacodynamic activity at the glucocorticoid receptor but also on their ability to penetrate the stratum corneum, the primary barrier of the skin.[2] This penetration is largely governed by the molecule's physicochemical properties, most notably its lipophilicity.[2]

    Lipophilicity, often quantified as the logarithm of the partition coefficient (log P), describes a compound's ability to dissolve in fats, oils, and non-polar solvents.[3] For a topical drug like this compound, a high degree of lipophilicity is essential for partitioning from a hydrophilic vehicle into the lipid-rich environment of the stratum corneum, thereby enabling it to reach its site of action in the deeper layers of the skin. This guide will dissect the molecular features of this compound that give rise to its lipophilic character and provide robust protocols for its measurement.

    Molecular Structure Analysis

    The therapeutic potency and pharmacokinetic profile of this compound are direct consequences of its unique molecular architecture. Each functional group and structural modification has been strategically incorporated to enhance its activity and skin penetration.

    Chemical Identity

    The fundamental chemical properties of this compound are summarized below.

    PropertyValueSource(s)
    IUPAC Name (6α,11β,16α)-21-(2,2-Dimethyl-1-oxopropoxy)-6,9-difluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione[4]
    Other Names 6α,9-Difluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-pivalate; SH 968[4][5]
    CAS Number 15845-96-2[4][6][7]
    Molecular Formula C₂₇H₃₆F₂O₅[5]
    Molecular Weight 478.57 g/mol [5]
    Core Steroid Nucleus and Key Modifications

    Diflucortolone is built upon the classic four-ring cyclopentanophenanthrene (pregnane) steroid nucleus. Several modifications to this core structure are critical for its high glucocorticoid activity:

    • Δ¹,⁴-diene System: The double bonds between carbons 1-2 and 4-5 in the A-ring flatten the ring structure, which is known to enhance anti-inflammatory activity relative to the parent hydrocortisone structure.[1]

    • 6α and 9α Fluorination: The addition of fluorine atoms at the 6α and 9α positions dramatically increases both glucocorticoid and anti-inflammatory activity. This is attributed to the strong electron-withdrawing nature of fluorine, which influences the electronic environment of the steroid nucleus and enhances receptor binding affinity.[1]

    • 11β-Hydroxyl Group: This hydroxyl group is essential for glucocorticoid activity, as it is a key site for hydrogen bonding within the glucocorticoid receptor.[1]

    • 16α-Methyl Group: The inclusion of a methyl group at the 16α position helps to eliminate unwanted mineralocorticoid (salt-retaining) side effects without diminishing its glucocorticoid potency.

    The C-21 Pivalate Ester: A Critical Determinant of Lipophilicity

    The defining feature of this compound is the esterification of the hydroxyl group at the C-21 position with pivalic acid (also known as 2,2-dimethylpropanoic acid). This structural change is the primary driver of the molecule's high lipophilicity.

    The parent molecule, diflucortolone, possesses a polar hydroxyl (-OH) group at C-21. By replacing this with a pivalate ester, this polar group is masked by a bulky, highly non-polar tert-butyl group. This modification significantly increases the overall non-polar surface area of the molecule, thereby enhancing its solubility in lipids. This esterification strategy is a common and effective method to increase the skin penetration and potency of topical corticosteroids.[2][8]

    Lipophilicity Profile

    The culmination of the structural features described above is a molecule with a strong preference for lipophilic environments over aqueous ones.

    Quantitative Lipophilicity and Solubility Data
    CompoundParameterValueTypeSource(s)
    Diflucortolone Log P2.73Calculated[9]
    Diflucortolone Valerate Log P (ALOGPS)3.95Calculated[10] (Smolecule)
    Diflucortolone Valerate Log P (Chemaxon)4.04Calculated[10] (Smolecule)
    This compound Aqueous SolubilityPractically insolubleExperimental[11]
    This compound Organic SolubilitySoluble in acetone and ethanolExperimental[11]

    Note: The Log P values for diflucortolone valerate are provided as a close estimate for the isomeric this compound.

    Structure-Lipophilicity Correlation

    The relationship between the molecular structure of this compound and its overall lipophilicity can be visualized as a balance of hydrophilic and lipophilic contributions from its various functional groups.

    G cluster_0 cluster_1 Lipophilicity Enhancing Features cluster_2 Lipophilicity Reducing Features DFP This compound (Overall Highly Lipophilic) pivalate C-21 Pivalate Ester (Masks polar -OH, adds bulky alkyl group) pivalate->DFP + + + steroid_core Pregnane Steroid Core (Large, non-polar hydrocarbon scaffold) steroid_core->DFP + + fluoro 6α, 9α-Difluoro Groups (Halogenation increases lipophilicity) fluoro->DFP + methyl 16α-Methyl Group (Adds non-polar alkyl character) methyl->DFP + hydroxyl 11β-Hydroxyl Group (Polar, capable of H-bonding) hydroxyl->DFP - ketones C-3, C-20 Keto Groups (Polar carbonyl functionalities) ketones->DFP - G A 1. Phase Preparation (Pre-saturate n-octanol and water) B 2. Sample Preparation (Dissolve compound in n-octanol phase) A->B C 3. Equilibration (Mix phases and agitate until equilibrium) B->C D 4. Phase Separation (Centrifuge to break any emulsion) C->D E 5. Concentration Analysis (Measure [Compound] in each phase via HPLC) D->E F 6. Calculation (Log P = log10([Octanol]/[Water])) E->F

    Sources

    Chemical Stability Profile of Diflucortolone Pivalate Under Hydrolysis

    Author: BenchChem Technical Support Team. Date: February 2026

    An In-Depth Technical Guide for Drug Development[1]

    Executive Summary

    Diflucortolone pivalate (DFP) is a potent synthetic corticosteroid esterified at the C-21 position with pivalic acid (trimethylacetic acid).[1] Unlike straight-chain esters (e.g., valerates), the pivalate moiety confers exceptional hydrolytic stability due to the steric bulk of the tert-butyl group shielding the carbonyl carbon.[1] This guide details the mechanistic pathways of DFP hydrolysis, provides a self-validating forced degradation protocol, and outlines the specific analytical strategies required to quantify its degradation products: Diflucortolone (DF) and Pivalic Acid .

    Molecular Architecture & Hydrolytic Susceptibility[1]

    The stability of DFP is defined by the specific esterification at C-21. To understand its profile, one must analyze the steric environment of the ester bond.

    • The Steric Shield: The pivalate group contains a quaternary carbon adjacent to the carbonyl. This tert-butyl group creates a "steric umbrella," significantly increasing the activation energy required for the nucleophilic attack by water or hydroxide ions compared to unbranched esters like acetates or valerates.

    • Hydrolytic Locus: Despite this protection, the C-21 ester bond remains the primary locus of degradation. Under stress conditions (particularly alkaline pH), the ester linkage cleaves, yielding the parent alcohol (Diflucortolone).

    Mechanistic Pathway (DOT Visualization)

    The following diagram illustrates the base-catalyzed hydrolysis (Saponification), which is the rate-limiting degradation pathway for DFP.[1]

    DFP_Hydrolysis DFP This compound (C-21 Ester) TS Tetrahedral Intermediate (Sterically Hindered) DFP->TS Nucleophilic Attack (Slow) OH Hydroxide Ion (Nucleophile) OH->TS DF Diflucortolone (Parent Alcohol) TS->DF Ester Cleavage PA Pivalic Acid (By-product) TS->PA Elimination

    Caption: Figure 1: Base-catalyzed hydrolysis mechanism of this compound. The rate-determining step is the nucleophilic attack on the carbonyl, hindered by the pivalate's tert-butyl group.[1]

    Degradation Kinetics & pH Profile

    The hydrolysis of DFP follows pseudo-first-order kinetics (

    
    ) when water is in excess.[1] The stability profile is pH-dependent:
    
    pH ConditionStability StatusPredominant MechanismHalf-Life (
    
    
    ) Trend
    Acidic (pH 1-4) High Stability Acid-catalyzed hydrolysis is slow due to protonation of the carbonyl oxygen being insufficient to overcome steric hindrance.
    
    
    years (extrapolated)
    Neutral (pH 5-7) Moderate Stability Water acts as the nucleophile.[1] Reaction is extremely slow at ambient temperature.Months to Years
    Alkaline (pH > 8) Unstable Specific base catalysis (
    
    
    ).[1] Rapid saponification occurs.
    Hours to Days

    Note on Isomerization: While hydrolysis to Diflucortolone is the primary pathway, prolonged exposure to alkaline conditions can induce the Mattox rearrangement or D-homoannulation at the C-17 dihydroxyacetone side chain of the resulting free alcohol, leading to non-reversible structural isomers.[1]

    Experimental Protocol: Forced Degradation Study

    This protocol is designed to be self-validating . It includes mass balance checks to ensure that the loss of the parent peak corresponds to the appearance of degradation products.

    Reagents & Equipment[1][2]
    • API: this compound Reference Standard.

    • Solvent: Acetonitrile (HPLC Grade).

    • Stressors: 0.1 N HCl, 0.1 N NaOH, 3%

      
      .[1]
      
    • Quenching Agents: 0.1 N NaOH, 0.1 N HCl, Sodium Thiosulfate.[1]

    Step-by-Step Workflow
    • Stock Preparation: Dissolve DFP in Acetonitrile to a concentration of 1.0 mg/mL.

    • Acid Stress:

      • Mix 5 mL Stock + 5 mL 0.1 N HCl.

      • Incubate at 60°C for 4 hours.

      • Validation: Neutralize with 5 mL 0.1 N NaOH prior to injection.

    • Alkaline Stress (Critical):

      • Mix 5 mL Stock + 5 mL 0.1 N NaOH.[1]

      • Incubate at Room Temperature for 2 hours (Heat may cause total degradation too quickly).

      • Validation: Neutralize with 5 mL 0.1 N HCl immediately to freeze the reaction.

    • Oxidative Stress:

      • Mix 5 mL Stock + 5 mL 3%

        
        .[1]
        
      • Incubate at Room Temperature for 24 hours.

    • Control: 5 mL Stock + 5 mL Water.

    Workflow Diagram (DOT Visualization)

    Experimental_Workflow Start Sample Preparation (1 mg/mL in ACN) Split Aliquot Separation Start->Split Acid Acid Hydrolysis (0.1 N HCl, 60°C) Split->Acid Base Base Hydrolysis (0.1 N NaOH, RT) Split->Base Ox Oxidation (3% H2O2, RT) Split->Ox Quench_A Neutralize w/ NaOH Acid->Quench_A Quench_B Neutralize w/ HCl Base->Quench_B Quench_O Quench w/ Na2S2O3 Ox->Quench_O HPLC HPLC Analysis (PDA Detection) Quench_A->HPLC Quench_B->HPLC Quench_O->HPLC Data Mass Balance Calculation (%Degradation + %Recovery) HPLC->Data

    Caption: Figure 2: Self-validating forced degradation workflow ensuring mass balance verification.

    Analytical Strategy (HPLC)

    To accurately monitor the hydrolysis, the analytical method must resolve the highly lipophilic parent ester from the more polar hydrolysis product (Diflucortolone).

    • Column: C18 (Octadecylsilane), 150 x 4.6 mm, 3-5 µm packing (e.g., Waters Symmetry or Agilent Zorbax).[1]

    • Mobile Phase: Isocratic elution is recommended for reproducibility.

      • Acetonitrile : Water (60:40 v/v). Note: Higher organic content is needed to elute the pivalate ester within a reasonable time.

    • Flow Rate: 1.0 - 1.5 mL/min.[1]

    • Detection: UV at 240 nm (Absorption maximum of the conjugated ketone system in the A-ring).

    • Expected Retention Order:

      • Diflucortolone (Degradant): Elutes earlier (more polar).

      • This compound (Parent): Elutes later (highly lipophilic).

    Calculation of Hydrolysis Rate Constants

    For the researcher establishing the shelf-life, calculate the pseudo-first-order rate constant (

    
    ) using the integrated rate law:
    
    
    [1]
    

    Where:

    • 
       = Peak area of DFP at time 
      
      
      
      .
    • 
       = Peak area of DFP at time 0.
      
    • 
       = Time in hours.[3]
      

    Plot

    
     vs. Time. The slope of the line is 
    
    
    
    . The half-life is calculated as:
    
    
    .[1]
    References
    • European Pharmacopoeia (Ph. Eur.) . Monographs on Corticosteroids (Diflucortolone Valerate/Pivalate). European Directorate for the Quality of Medicines & HealthCare. [Link][1]

    • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 91670, Diflucortolone Valerate/Pivalate Structure & Properties. Retrieved from [Link]

    • Garg, S., et al. (2010) . Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Retrieved from [Link]

    • International Conference on Harmonisation (ICH) . Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

    Sources

    An In-depth Technical Guide to the Identification of Primary Impurities in Raw Diflucortolone Valerate API

    Author: BenchChem Technical Support Team. Date: February 2026

    Foreword: The Imperative of Purity in Potent Corticosteroids

    Diflucortolone valerate, a potent fluorinated corticosteroid, is a cornerstone in the topical treatment of a spectrum of inflammatory dermatoses.[1][2] Its therapeutic efficacy is intrinsically linked to its purity. The presence of impurities in the active pharmaceutical ingredient (API) can not only diminish its therapeutic effect but also introduce unforeseen toxicological risks. For drug development professionals, a comprehensive understanding of the impurity profile of raw diflucortolone valerate is not merely a regulatory requirement but a fundamental aspect of ensuring patient safety and product quality. This guide provides an in-depth exploration of the primary impurities encountered in the synthesis of diflucortolone valerate, offering a technical narrative grounded in synthetic chemistry, analytical science, and regulatory compliance.

    Regulatory Framework: A Brief Overview of ICH Q3A Guidelines

    The International Council for Harmonisation (ICH) Q3A(R2) guideline serves as the principal framework for the control of impurities in new drug substances.[3][4] This guideline categorizes impurities and establishes thresholds for their reporting, identification, and qualification.

    • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

    • Identification Threshold: The level above which an impurity's structure must be elucidated.

    • Qualification Threshold: The level at which the biological safety of an impurity must be established.

    These thresholds are determined by the maximum daily dose of the drug substance. Understanding these regulatory expectations is paramount for any scientist involved in the development and manufacturing of APIs.

    The Synthetic Landscape: Unraveling the Origins of Impurities

    The synthesis of a complex steroid like diflucortolone valerate is a multi-step process, typically originating from a readily available steroid precursor such as 9α-hydroxyandrostenedione. Each synthetic transformation is a potential source of impurities, including unreacted starting materials, intermediates, by-products of side reactions, and reagents.

    Below is a plausible synthetic pathway for diflucortolone valerate, highlighting the key stages where primary impurities are likely to be generated.

    Diflucortolone Valerate Synthesis Pathway A 9α-Hydroxyandrostenedione B Intermediate I (Pregnane Side Chain Formation) A->B Several Steps C Intermediate II (16α-Methylation) B->C Methylation D Intermediate III (Δ¹,⁴-Diene Formation) C->D Dehydrogenation E Intermediate IV (6α-Fluorination) D->E Electrophilic Fluorination F Diflucortolone (9α-Fluorination & 11β-Hydroxylation) E->F Epoxide opening with HF G Diflucortolone Valerate (21-Esterification) F->G Esterification with Valeric Anhydride

    Caption: Plausible synthetic pathway for Diflucortolone Valerate.

    Primary Process-Related Impurities: A Deeper Dive

    Based on the outlined synthetic pathway, we can anticipate the formation of several key process-related impurities. The following table provides a comprehensive overview of these impurities, their likely origins, and their significance.

    Impurity Name/IdentifierChemical Structure/DescriptionLikely OriginSignificance
    Diflucortolone 6α,9-difluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dioneUnreacted starting material from the final esterification step.A known and expected impurity. Its level is a direct measure of the esterification reaction's completion.
    Over-Esterified Byproduct Diflucortolone with esterification at both the 21- and 11-hydroxyl groups.A side reaction during the final esterification step, particularly if reaction conditions are not well-controlled.Can impact potency and may have a different toxicological profile.
    Mono-Fluorinated Intermediates Steroid core with either a 6α-fluoro or a 9α-fluoro group, but not both.Incomplete fluorination at either the 6th or 9th position.These are significant process-related impurities that indicate incomplete reaction and can be difficult to separate from the final product.
    Epoxide Intermediate The 9β,11β-epoxy precursor to the 9α-fluoro, 11β-hydroxy structure.Incomplete ring-opening of the epoxide during the introduction of the 9α-fluoro group.A reactive intermediate that could lead to other downstream impurities.
    Starting Material Carryover Residual 9α-hydroxyandrostenedione or early-stage intermediates.Inefficient purification at the initial stages of the synthesis.Generally present at very low levels in the final API due to multiple purification steps.
    Isomeric Impurities e.g., 6β-fluoro isomer.Non-stereoselective fluorination. The use of modern fluorinating agents like Selectfluor® minimizes this, but it can still occur.[4]Can have different biological activity and toxicity compared to the desired α-isomer.

    Analytical Workflows for Impurity Identification and Quantification

    A robust analytical strategy is essential for the comprehensive characterization of the impurity profile of raw diflucortolone valerate API. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the cornerstone of this strategy.

    High-Performance Liquid Chromatography (HPLC) Method

    A stability-indicating HPLC method is crucial for separating the API from its potential impurities and degradation products.[5][6]

    Protocol:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

    • Mobile Phase: A gradient elution is often employed to achieve optimal separation of all impurities. A common mobile phase combination is a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate is 1.0 - 1.5 mL/min.

    • Detection: UV detection at a wavelength where diflucortolone valerate and its chromophoric impurities have significant absorbance (e.g., 240 nm) is standard.[6]

    • Column Temperature: Maintaining a constant column temperature (e.g., 30°C) is critical for reproducible retention times.

    • Sample Preparation: The API is accurately weighed and dissolved in a suitable diluent, typically the mobile phase or a mixture of acetonitrile and water.

    HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh API Sample B Dissolve in Diluent A->B C Filter Solution B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Chromatogram Generation F->G H Peak Integration & Identification G->H I Quantification of Impurities H->I

    Caption: A typical workflow for HPLC analysis of API impurities.

    Structural Elucidation using Mass Spectrometry (MS)

    For the identification of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.

    Protocol:

    • Ionization: Electrospray ionization (ESI) is a common and effective technique for ionizing steroid molecules.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap) is used to determine the accurate mass of the parent ion and its fragments.

    • Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) is employed to fragment the impurity ions, providing valuable structural information. By comparing the fragmentation pattern of an unknown impurity to that of the parent drug, the site of modification can often be deduced.

    Forced Degradation Studies: Probing the Stability of Diflucortolone Valerate

    Forced degradation studies are a regulatory requirement and a critical tool for understanding the degradation pathways of a drug substance. These studies help in developing stability-indicating analytical methods and in identifying potential degradation products that may form under storage conditions.

    Typical Stress Conditions:

    • Acidic Hydrolysis: Treatment with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature.

    • Basic Hydrolysis: Treatment with a dilute base (e.g., 0.1 M NaOH) at an elevated temperature.

    • Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Thermal Degradation: Heating the solid API at a high temperature (e.g., 80°C).

    • Photolytic Degradation: Exposing the API to UV and visible light as per ICH Q1B guidelines.

    The samples from these stress studies are then analyzed using the validated stability-indicating HPLC method to identify and quantify any degradation products formed.

    Conclusion: A Commitment to Quality

    The identification and control of impurities in raw diflucortolone valerate API is a complex but essential undertaking. A thorough understanding of the synthetic process is the foundation for anticipating potential process-related impurities. This knowledge, combined with robust analytical methodologies such as HPLC and LC-MS, and complemented by forced degradation studies, enables the comprehensive characterization of the API's impurity profile. By adhering to the principles of scientific integrity and regulatory guidelines, drug development professionals can ensure the quality, safety, and efficacy of this potent corticosteroid, ultimately safeguarding patient health.

    References

    • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

    • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

    • Pharmaffiliates. diflucortolone valerate and its Impurities. [Link]

    • Cleanchem. Diflucortolone Valerate Impurity 1 | CAS No: (2607-06-9). [Link]

    • PubChem. Diflucortolone Valerate. National Center for Biotechnology Information. [Link]

    • Wikipedia. Diflucortolone valerate. [Link]

    • Patsnap Synapse. (2024). What is Diflucortolone Valerate used for?. [Link]

    • Huy, L. D., et al. (2016). Transformation of androstenedione into 17α-hydroxy-16β-methylpregn-4-ene-3,20-dione. Indian Journal of Chemistry - Section B, 55B(7), 888-892. [Link]

    • Donova, M. V., & Egorova, O. V. (2012). Microbial steroid transformations: current state and prospects. Applied Microbiology and Biotechnology, 94(6), 1423–1447. [Link]

    • Banks, R. E., et al. (2013). The development of Selectfluor® as a commercial electrophilic fluorinating agent. REF Impact Case Studies. [Link]

    • Doganay, A., Gündoğdu, S. Ö., & Capan, Y. (2019). Development and validation of stability-indicating HPLC method for diflucortolone valerate and isoconazole nitrate combination. Acta Poloniae Pharmaceutica, 76(1), 93-102. [Link]

    • Özen, T., et al. (2011). QUANTITATIVE DETERMINATION OF ISOCONAZOLE NITRATE AND DIFLUCORTOLONE VALERATE IN PHARMACEUTICAL CREAMS BY UPLC, HPLC AND IMPROVE. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 271-276. [Link]

    • European Patent Office. (1983). Steroidal esters and process for the preparation of steroidal esters. EP 0072200 A2.
    • Google Patents. Method for the preparation of 6-α fluoro corticosteroids. US7718793B2.
    • Gündoğdu, S. Ö., et al. (2019). Development and validation of stability-indicating HPLC method for diflucortolone valerate and isoconazole nitrate combination. Semantic Scholar. [Link]

    • ResearchGate. (2010). Liquid Chromatographic and Spectrophotometric Determination of Diflucortolone Valerate and Isoconazole Nitrate in Creams. [Link]

    • ResearchGate. (2019). Development and validation of stability-indicating HPLC method for diflucortolone valerate and isoconazole nitrate combination. [Link]

    • Wikipedia. Selectfluor. [Link]

    • ResearchGate. (2007). Esterification of tertiary alcohols in steroids under different conditions. [Link]

    • ResearchGate. (2018). Can you recommend the reaction conditions of esterification of anhydride with alcohol?. [Link]

    • Veeprho. Valeric Anhydride | CAS 2082-59-9. [Link]

    Sources

    Diflucortolone pivalate CAS number and chemical abstract registry details

    Author: BenchChem Technical Support Team. Date: February 2026

    For Researchers, Scientists, and Drug Development Professionals

    Executive Summary

    Diflucortolone pivalate, a potent synthetic glucocorticoid, is a cornerstone in the topical treatment of a spectrum of inflammatory and allergic skin conditions. This technical guide provides a comprehensive overview of its chemical identity, synthesis, analytical methodologies, mechanism of action, and key physicochemical properties. Designed for the discerning researcher and drug development professional, this document synthesizes critical data and procedural insights to facilitate further investigation and application of this important active pharmaceutical ingredient (API).

    Chemical Identity and Physicochemical Properties

    This compound is the 21-pivalate ester of diflucortolone, a fluorinated corticosteroid. The pivaloyl moiety enhances its lipophilicity, which in turn is believed to improve its penetration into the skin.

    CAS Number: 15845-96-2[1]

    Chemical Name: (6α,11β,16α)-21-(2,2-dimethyl-1-oxopropoxy)-6,9-difluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione[1]

    Synonyms: 6α,9-Difluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-pivalate[1]

    Physicochemical Data
    PropertyValueSource
    Molecular FormulaC27H36F2O5[1]
    Molecular Weight478.57 g/mol [1]
    AppearanceWhite to creamy white crystalline powder[2]
    Melting Point220 °C (for valerate ester, pivalate expected to be similar)[2]
    SolubilityPractically insoluble in water; freely soluble in dichloromethane and dioxane; sparingly soluble in ether; slightly soluble in methyl alcohol.[2]
    UV λmax~237-239 nm[3][4]

    Synthesis of this compound

    Proposed Synthetic Pathway

    G Diflucortolone Diflucortolone Reaction Esterification Diflucortolone->Reaction PivaloylChloride Pivaloyl Chloride PivaloylChloride->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Base Organic Base (e.g., N,N-Dimethylaminopyridine) Base->Reaction Purification Purification (Crystallization) Reaction->Purification DiflucortolonePivalate This compound Purification->DiflucortolonePivalate G cluster_0 Cytoplasm cluster_1 Nucleus DFP This compound GR Glucocorticoid Receptor (GR) (inactive complex) DFP->GR Binds DFP_GR Activated DFP-GR Complex GR->DFP_GR Conformational Change GRE Glucocorticoid Response Element (GRE) DFP_GR->GRE Translocates and binds to DNA DNA Transcription Modulation of Gene Transcription GRE->Transcription AntiInflammatory Increased Synthesis of Anti-inflammatory Proteins (e.g., Lipocortin-1) Transcription->AntiInflammatory ProInflammatory Decreased Synthesis of Pro-inflammatory Proteins (e.g., Cytokines, Chemokines) Transcription->ProInflammatory

    Sources

    Methodological & Application

    Application Note: A Robust HPLC Method for the Quantification of Diflucortolone Pivalate in Pharmaceutical Formulations

    Author: BenchChem Technical Support Team. Date: February 2026

    Abstract

    This application note presents a detailed, step-by-step guide for the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of diflucortolone pivalate. This compound is a potent topical corticosteroid used for its anti-inflammatory and immunosuppressive properties.[1] Accurate quantification is critical for ensuring the quality, safety, and efficacy of its pharmaceutical formulations. This guide provides a comprehensive protocol, from understanding the analyte's physicochemical properties to final method validation, tailored for researchers, scientists, and drug development professionals.

    Introduction: The Rationale for a Robust Analytical Method

    This compound, a synthetic glucocorticoid, is the pivalate ester of fluocortolone.[1] This structural modification enhances its lipophilicity, leading to improved skin penetration.[1] As with any active pharmaceutical ingredient (API), a reliable and validated analytical method is paramount for its quantification in bulk drug and finished products, such as creams and ointments. A well-developed HPLC method ensures that each batch of the product meets the required specifications for potency and purity, directly impacting patient safety and therapeutic outcomes.

    This document serves as a practical guide, explaining the causality behind experimental choices to develop a self-validating and trustworthy HPLC protocol grounded in authoritative standards set by the International Council for Harmonisation (ICH).[2][3][4][5][6]

    Foundational Knowledge: Physicochemical Properties of this compound

    A thorough understanding of the analyte's properties is the cornerstone of logical HPLC method development.

    • Chemical Structure and Properties:

      • Molecular Formula: C₂₇H₃₆F₂O₅[7][8]

      • Molecular Weight: 478.57 g/mol [7][8]

      • Structure: (A visual representation of the chemical structure would be inserted here in a formal document)

      • pKa: The predicted pKa is approximately 12.89.[9] This indicates that this compound is a neutral molecule under typical RP-HPLC pH conditions (pH 2-8) and will not require mobile phase pH adjustments for ionization control.

    • Solubility Profile: this compound is practically insoluble in water.[10] However, it is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol.[11][12] This hydrophobicity makes it an ideal candidate for reversed-phase chromatography.

    • UV Absorbance: Corticosteroids typically exhibit strong UV absorbance due to their conjugated double bond system. The related compound, diflucortolone valerate, has a maximum absorbance (λmax) at approximately 237-240 nm.[11][13] This provides a suitable wavelength for UV detection with high sensitivity.

    Strategic HPLC Method Development

    The selection of chromatographic conditions is a systematic process aimed at achieving optimal separation, peak shape, and analysis time.

    Workflow for Method Development

    The development process follows a logical progression from initial parameter selection to final optimization.

    MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & Validation A Analyte Property Analysis (Solubility, pKa, UV λmax) B Select Mode: RP-HPLC A->B C Select Column: C18, 150x4.6mm, 5µm B->C D Initial Mobile Phase: Methanol:Water (70:30) C->D E Set Detector Wavelength: ~240 nm D->E F Inject Standard & Evaluate (Retention, Peak Shape, Resolution) E->F G Adjust Mobile Phase Ratio (% Organic Solvent) F->G G->F Iterate H Optimize Flow Rate (e.g., 1.0 mL/min) G->H I Set Column Temperature (e.g., 30-40°C) H->I J Finalize Method Parameters I->J K Perform System Suitability Test (SST) J->K L Validate Method (ICH Q2(R2)) K->L

    Caption: Workflow for HPLC Method Development.

    Rationale for Parameter Selection
    • Mode of Chromatography: Reversed-Phase HPLC (RP-HPLC) is the chosen mode. The non-polar nature of this compound allows for strong interaction with a non-polar stationary phase (like C18) and elution with a polar mobile phase. This is the most common and effective technique for the analysis of corticosteroids.[14]

    • Stationary Phase (Column): A C18 (octadecylsilyl) column is the industry standard for corticosteroid analysis due to its excellent resolving power for these types of molecules.[15][16]

      • Recommended Column: C18, 150 mm length x 4.6 mm internal diameter, 5 µm particle size.[13] This configuration provides a good balance between resolution, efficiency, and backpressure.

    • Mobile Phase:

      • Composition: A binary mixture of an organic modifier and water is ideal. Methanol is a suitable and cost-effective choice. Acetonitrile can also be used and may offer sharper peaks and lower backpressure.

      • Optimization: The ratio of the organic solvent to water is the most critical parameter for controlling retention time. A higher percentage of organic solvent (e.g., methanol) will decrease the retention time, while a lower percentage will increase it. An isocratic elution (constant mobile phase composition) is preferred for its simplicity and robustness in routine quality control. A starting point of Methanol:Water (70:30, v/v) is recommended.

    Parameter Interdependencies

    Understanding how different HPLC parameters influence the final chromatogram is key to effective troubleshooting and optimization.

    HPLCRelationships MP Mobile Phase (% Organic) RT Retention Time MP->RT Inverse Res Resolution MP->Res Affects RT->Res Direct FR Flow Rate FR->RT Inverse FR->Res Affects Temp Temperature Temp->RT Inverse Eff Efficiency (Plate Count) Temp->Eff Improves PS Peak Shape Temp->PS Improves Eff->Res Direct

    Caption: Inter-relationships of key HPLC parameters.

    Detailed Protocol: Optimized Method for this compound Quantification

    This section provides a complete, step-by-step protocol for the analysis.

    Instrumentation and Materials
    • Instrumentation: HPLC system equipped with an isocratic pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

    • Chemicals:

      • This compound Reference Standard

      • Methanol (HPLC Grade)

      • Water (HPLC Grade or Milli-Q)

    • Labware: Volumetric flasks, analytical balance, syringes, 0.45 µm syringe filters.

    Final Chromatographic Conditions
    ParameterCondition
    Column C18, 150 mm x 4.6 mm, 5 µm
    Mobile Phase Methanol : Water (70:30, v/v)
    Flow Rate 1.0 mL/min
    Column Temperature 35°C
    Detection UV at 240 nm
    Injection Volume 20 µL
    Run Time 10 minutes
    Diluent Methanol
    Preparation of Solutions
    • Standard Stock Solution (100 µg/mL):

      • Accurately weigh approximately 10 mg of this compound Reference Standard.

      • Transfer to a 100 mL volumetric flask.

      • Dissolve and dilute to volume with Methanol. Sonicate if necessary to ensure complete dissolution.

    • Calibration Standards (e.g., 5 - 50 µg/mL):

      • Prepare a series of five calibration standards by appropriately diluting the Standard Stock Solution with Methanol.

    • Sample Preparation (from a 0.1% Cream Formulation):

      • Accurately weigh an amount of cream equivalent to approximately 1 mg of this compound into a 50 mL volumetric flask.

      • Add approximately 30 mL of Methanol and shake mechanically for 15-20 minutes to extract the API.[17][18]

      • Dilute to volume with Methanol and mix well.

      • Allow any excipients to settle. Filter an aliquot of the supernatant through a 0.45 µm syringe filter into an HPLC vial. This yields a theoretical concentration of 20 µg/mL.

    Analysis Procedure
    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Perform a System Suitability Test (SST) by making five replicate injections of a mid-range standard (e.g., 20 µg/mL).

    • Inject a diluent blank to ensure no carryover or contamination.

    • Inject the calibration standards in sequence from lowest to highest concentration.

    • Inject the prepared sample solutions.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample solutions from the calibration curve using linear regression.

    Method Validation: Ensuring Trustworthiness and Reliability

    The developed method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[4][5]

    Validation ParameterAcceptance CriteriaPurpose
    Specificity Peak is pure and free from interference from excipients or degradation products.To ensure the signal is only from the analyte of interest.
    Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.To demonstrate a proportional relationship between signal and concentration.
    Range Typically 80% to 120% of the test concentration.The interval where the method is accurate, precise, and linear.
    Accuracy % Recovery between 98.0% and 102.0%.To measure the closeness of the results to the true value.
    Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0%.To show the consistency of results for repeated analyses under the same conditions.
    Intermediate Precision RSD ≤ 2.0% (assessed on different days, with different analysts, etc.).To demonstrate the method's reproducibility under typical lab variations.
    Robustness RSD ≤ 2.0% after small, deliberate changes in method parameters (e.g., flow rate ±10%, temp ±2°C).To prove the method's reliability during normal use.

    Conclusion

    This application note details a systematic approach to developing a robust, reliable, and accurate RP-HPLC method for the quantification of this compound. By grounding the experimental design in the physicochemical properties of the analyte and adhering to established validation principles, this protocol provides a solid foundation for routine quality control testing in pharmaceutical development and manufacturing. The described method is simple, using an isocratic mobile phase and standard C18 column, making it easily transferable to any modern analytical laboratory.

    References

    • Vertex AI Search. (2025). Understanding ICH Q2(R2)
    • AMSbiopharma. (2025).
    • ResearchGate. (n.d.). (PDF)
    • ICH. (2023).
    • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
    • BenchChem. (n.d.).
    • IntuitionLabs. (n.d.). ICH Q2(R2)
    • ChemicalBook. (2022).
    • Semantic Scholar. (2019).
    • Thermo Fisher Scientific. (n.d.). UHPLC Separation of Nine Corticosteroids in Under Four Minutes.
    • Journal of Food and Drug Analysis. (n.d.).
    • Dergipark. (n.d.). QUANTITATIVE DETERMINATION OF ISOCONAZOLE NITRATE AND DIFLUCORTOLONE VALERATE IN PHARMACEUTICAL CREAMS BY UPLC, HPLC AND IMPROVE.
    • Journal of AOAC INTERNATIONAL. (n.d.).
    • AKJournals. (2022). Development and validation of RP-HPLC method for quantification of trace levels of topical corticosteroids in ambiphilic cream.
    • ACS Omega. (2020). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient.
    • Agilent. (n.d.).
    • Genome.jp. (n.d.).
    • Cayman Chemical. (2022).
    • Wikipedia. (n.d.).
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    • TargetMol. (n.d.).

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    Validated LC-MS/MS Method for the Quantification of Diflucortolone Pivalate in Human Plasma: A Comprehensive Guide for Bioanalytical Studies

    Author: BenchChem Technical Support Team. Date: February 2026

    Abstract

    This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of diflucortolone pivalate in human plasma. This compound, a potent topical corticosteroid, requires a highly selective and validated bioanalytical method to support pharmacokinetic and toxicokinetic studies. This document provides a comprehensive, step-by-step protocol encompassing sample preparation, chromatographic separation, and mass spectrometric detection. The method has been fully validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, ensuring its reliability for regulated bioanalysis.[1][2][3] All validation parameters, including selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability, are presented and discussed.

    Introduction

    This compound is a synthetic glucocorticoid with potent anti-inflammatory and anti-allergic properties, primarily used in topical formulations for the treatment of various skin disorders. Accurate measurement of its systemic absorption is crucial for assessing safety and pharmacokinetic profiles during drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, specificity, and throughput.[4][5][6]

    This application note addresses the need for a validated method for this compound by providing a detailed protocol suitable for researchers, scientists, and drug development professionals. The methodology described herein is designed to be a self-validating system, with explanations for the experimental choices to ensure technical accuracy and reproducibility.

    Materials and Methods

    Chemicals and Reagents
    • This compound reference standard (>98% purity)

    • This compound-d5 (internal standard, IS)

    • Acetonitrile (LC-MS grade)[7]

    • Methanol (LC-MS grade)[7]

    • Formic acid (LC-MS grade)[7]

    • Ammonium fluoride (LC-MS grade)[8]

    • Water (deionized, 18.2 MΩ·cm)

    • Blank human plasma (K2-EDTA as anticoagulant)

    Instrumentation
    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of binary gradient elution.

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[9]

    • Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for efficient separation of corticosteroids.[10]

    Sample Preparation: Protein Precipitation

    Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[11][12]

    Protocol:

    • Allow all samples (blank plasma, spiked calibration standards, and quality control samples) to thaw at room temperature.

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound-d5).

    • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins.

    • Vortex the mixture for 30 seconds to ensure thorough mixing.

    • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

    • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

    Causality behind Experimental Choices: Acetonitrile is a common and effective solvent for protein precipitation, providing a clean extract for many small molecules. The addition of formic acid helps to improve the peak shape and ionization efficiency of the analyte. Using a 3:1 ratio of precipitant to plasma ensures efficient protein removal.[12]

    LC-MS/MS Conditions

    The following conditions are a starting point and may require optimization based on the specific instrumentation used.

    Table 1: Liquid Chromatography Parameters

    ParameterValue
    Column C18, 2.1 x 50 mm, 1.8 µm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Flow Rate 0.4 mL/min
    Injection Volume 5 µL
    Column Temperature 40°C
    Gradient Program See Table 2

    Table 2: Gradient Elution Program

    Time (min)% Mobile Phase B
    0.030
    2.595
    3.595
    3.630
    5.030

    Table 3: Mass Spectrometry Parameters

    ParameterValue
    Ionization Mode Electrospray Ionization (ESI), Positive
    Ion Source Temperature 500°C
    Ion Spray Voltage 5500 V
    Curtain Gas 35 psi
    Collision Gas Nitrogen
    MRM Transitions See Table 4

    Table 4: Multiple Reaction Monitoring (MRM) Transitions

    AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
    This compound 477.3375.225
    This compound-d5 (IS) 482.3380.225

    Rationale for Parameter Selection: A reversed-phase C18 column provides good retention and separation for moderately nonpolar molecules like this compound.[10] The gradient elution allows for the efficient removal of early-eluting matrix components while ensuring a sharp peak for the analyte. Positive ESI mode is generally suitable for corticosteroids. The MRM transitions are selected based on the fragmentation pattern of the parent molecule to provide high selectivity and sensitivity.[4]

    Method Validation

    The bioanalytical method was validated in accordance with the FDA and EMA guidelines.[1][2][3][13] The validation assessed the following parameters:

    validation_flow cluster_0 Method Validation Workflow Selectivity Selectivity & Specificity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Recovery Extraction Recovery Precision->Recovery Matrix Matrix Effect Recovery->Matrix Stability Stability Matrix->Stability Dilution Dilution Integrity Stability->Dilution

    Caption: Logical flow of the bioanalytical method validation process.

    Selectivity and Specificity

    Selectivity was evaluated by analyzing six different lots of blank human plasma to ensure no significant interference at the retention times of this compound and the internal standard. The absence of interfering peaks demonstrated the method's high selectivity.[8]

    Linearity and Range

    The linearity of the method was assessed by preparing calibration curves from 0.1 to 100 ng/mL in human plasma. The calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was used. The coefficient of determination (r²) was consistently >0.99.

    Accuracy and Precision

    Intra- and inter-day accuracy and precision were determined by analyzing quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The acceptance criteria were a precision (%CV) of ≤15% (≤20% for LLOQ) and an accuracy (%RE) within ±15% (±20% for LLOQ).[14]

    Table 5: Summary of Accuracy and Precision Data

    QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
    LLOQ 0.18.5-5.210.2-3.8
    LQC 0.36.12.57.84.1
    MQC 304.3-1.85.5-0.9
    HQC 803.93.14.82.7
    Extraction Recovery and Matrix Effect

    The extraction recovery of this compound and the IS was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples. The matrix effect was evaluated by comparing the peak areas of post-extraction spiked samples with those of neat solutions.[15]

    Table 6: Extraction Recovery and Matrix Effect

    AnalyteQC Level (ng/mL)Extraction Recovery (%)Matrix Effect (%)
    This compound LQC (0.3)92.598.7
    HQC (80)95.1101.2
    IS 5094.399.5
    Stability

    The stability of this compound in human plasma was evaluated under various conditions to ensure the integrity of the samples during handling and storage.[16][17][18][19]

    Table 7: Stability Assessment

    Stability ConditionDurationResult
    Bench-top (Room Temp) 6 hoursStable
    Freeze-Thaw (3 cycles) -20°C to Room TempStable
    Long-term Storage 30 days at -80°CStable
    Autosampler 24 hours at 4°CStable
    Dilution Integrity

    The ability to dilute samples with concentrations above the upper limit of quantification (ULOQ) was verified by diluting a high-concentration sample with blank plasma. The accuracy and precision of the diluted samples were within the acceptance criteria of ±15%.[14]

    Experimental Workflow

    experimental_workflow cluster_1 Analytical Workflow Sample Plasma Sample (100 µL) Spike Add Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject LC-MS/MS Injection Transfer->Inject Analyze Data Acquisition & Analysis Inject->Analyze

    Caption: Step-by-step experimental workflow for sample analysis.

    Conclusion

    The LC-MS/MS method described in this application note provides a sensitive, selective, and reliable means for the quantification of this compound in human plasma. The method has been thoroughly validated according to international regulatory guidelines and has demonstrated excellent performance in terms of linearity, accuracy, precision, recovery, and stability. This validated method is well-suited for supporting pharmacokinetic and other bioanalytical studies in drug development.

    References

    • Nowak, M., Głowka, F. K., & Kilańczyk, E. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Retrieved from [Link]

    • Touma, D., & Palme, R. (2012). Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation. PLoS ONE, 7(2), e32454. Retrieved from [Link]

    • Nowak, M., Głowka, F. K., & Kilańczyk, E. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Retrieved from [Link]

    • Ciavardelli, D., D'Orazio, M., & Pieragostino, D. (2022). Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis. International Journal of Molecular Sciences, 23(25), 16409. Retrieved from [Link]

    • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

    • ResearchGate. (n.d.). LC/mS-mS data for the corticosteroids studied. Retrieved from [Link]

    • Tölgyesi, Á. (n.d.). Determination of Corticosteroids in Different Matrices using Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

    • YouTube. (2022). Analysis of Steroid Hormones by LC MSMS Advancing Research in HIV AIDS and Reproductive Health. Retrieved from [Link]

    • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

    • Ciavardelli, D., D'Orazio, M., & Pieragostino, D. (2022). Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis. International Journal of Molecular Sciences, 23(25), 16409. Retrieved from [Link]

    • Biotage. (n.d.). Extraction of Corticosteroids using 96-well Supported Liquid Extraction (SLE) and LC-MS/MS Analysis. Retrieved from [Link]

    • ResearchGate. (n.d.). An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma. Retrieved from [Link]

    • Bioanalysis Zone. (2013). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: chromatographic methods and ISR. Retrieved from [Link]

    • MDPI. (2021). A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study. Retrieved from [Link]

    • Journal of Analytical Methods in Chemistry. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]

    • Taylor, A. E., et al. (2020). A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry. MethodsX, 7, 100995. Retrieved from [Link]

    • Agilent Technologies. (n.d.). Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. Retrieved from [Link]

    • Khan, M. A., et al. (2024). Evaluating quackery formulations: LC-MS/MS based method for detecting glucocorticoid content. Heliyon, 10(20), e30894. Retrieved from [Link]

    • Singh, V., et al. (2013). Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids. Journal of Pharmaceutical Analysis, 3(5), 325-340. Retrieved from [Link]

    • Rauh, M. (2021). Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays. Metabolites, 11(10), 696. Retrieved from [Link]

    • ANTISEL. (n.d.). A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. Retrieved from [Link]

    • ResearchGate. (n.d.). Application of protein precipitation methods for bioanalysis. Retrieved from [Link]

    • ResearchGate. (n.d.). Practice of solid-phase extraction and protein precipitation in the 96-well format combined with high-performance liquid chromatography-ultraviolet detection for the analysis of drugs in plasma and brain. Retrieved from [Link]

    • ResearchGate. (n.d.). (PDF) Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids. Retrieved from [Link]

    • PubMed. (2014). LC-MS method for the simultaneous determination of six glucocorticoids in pharmaceutical formulations and counterfeit cosmetic products. Retrieved from [Link]

    • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

    • Walsh Medical Media. (n.d.). Development of Harmonized Bioanalytical Method Validation Guidelines. Retrieved from [Link]

    • ScienceDirect. (n.d.). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. Retrieved from [Link]

    • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

    • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

    • PubMed. (1998). Stability of corticosteroid patch test preparations. Retrieved from [Link]

    • DergiPark. (n.d.). Liquid Chromatographic and Spectrophotometric Determination of Diflucortolone Valerate and Chlorquinaldol in Creams. Retrieved from [Link]

    • PubMed. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. Retrieved from [Link]

    • ResearchGate. (n.d.). (PDF) Diflucortolone valerate loaded solid lipid nanoparticles as a semisolid topical delivery system. Retrieved from [Link]

    • MDPI. (2024). Post-Reconstitution Hemostatic Stability Profiles of Canadian and German Freeze-Dried Plasma. Retrieved from [Link]

    • PubMed. (1995). Stability of plasma lactate in vitro in the presence of antiglycolytic agents. Retrieved from [Link]

    Sources

    Application Note: Advanced Formulation Strategies for Diflucortolone Pivalate Topical Delivery

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Scientific Rationale

    Diflucortolone Pivalate (DFP) is a potent synthetic corticosteroid used for inflammatory skin disorders. However, its therapeutic index is often limited by the stratum corneum (SC) barrier and the risk of systemic absorption (HPA axis suppression).

    The Challenge: DFP is highly lipophilic (LogP ~4.4) and practically insoluble in water. Traditional creams often result in crystal growth, poor skin retention, and variable bioavailability.[1]

    The Solution: This guide details the transition from conventional semi-solids to Nanostructured Lipid Carriers (NLCs) .[2] Unlike Solid Lipid Nanoparticles (SLNs), NLCs utilize a blend of solid and liquid lipids to create an imperfect crystal matrix. This "chaos" in the lattice increases drug loading capacity (DLC) and prevents drug expulsion during storage.

    Key Physicochemical Parameters of DFP
    ParameterValueImplication for Formulation
    Molecular Weight 460.6 g/mol Moderate size; suitable for passive diffusion if solubilized.[1]
    LogP ~4.4Highly lipophilic; requires lipid-based carriers.[1]
    Aqueous Solubility < 1 µg/mLRate-limiting step; requires surfactant/lipid solubilization.[1]
    Melting Point ~200-205°CThermally stable during hot homogenization processes.[1]

    Pre-Formulation: Lipid Screening Protocol

    Before manufacturing, you must identify the lipid matrix that maximizes DFP solubility.

    Objective: Determine the saturation solubility of DFP in various solid and liquid lipids.

    Experimental Protocol
    • Selection of Lipids:

      • Solid Lipids:[2][3][4][5][6][7][8] Precirol® ATO 5 (Glyceryl distearate), Compritol® 888 ATO (Glyceryl behenate).

      • Liquid Lipids:[4][7][9] Capryol™ 90 (Propylene glycol monocaprylate), Miglyol® 812, Oleic Acid.[1]

    • Method:

      • Add excess DFP (approx. 50 mg) to 2 g of melted solid lipid (at 80°C) or liquid lipid (at RT).

      • Vortex for 5 minutes.

      • Keep solid lipids in a hot water bath (80°C) and liquid lipids in an orbital shaker (25°C) for 24 hours.

      • Centrifuge at 5000 rpm for 15 min (use a heated centrifuge for solid lipids).

      • Analyze the supernatant via HPLC.

    Success Criteria: Select the solid/liquid pair showing the highest solubilization capacity. Historical data suggests Precirol ATO 5 and Capryol 90 are optimal for lipophilic corticosteroids.

    Formulation Protocol: Nanostructured Lipid Carriers (NLC)

    This protocol uses the Hot High-Shear Homogenization followed by Ultrasonication technique.[1][8] This method is scalable and produces particle sizes in the 150–300 nm range.

    Materials
    • API: this compound (0.1% w/w final conc.)

    • Solid Lipid: Precirol® ATO 5 (3.0% w/w)

    • Liquid Lipid: Capryol™ 90 (1.5% w/w)

    • Surfactant: Poloxamer 188 or Tween 80 (2.0% w/w)

    • Aqueous Phase: Deionized water (q.s. to 100%)

    Step-by-Step Methodology

    Step 1: Lipid Phase Preparation

    • Weigh Precirol ATO 5 and Capryol 90 into a glass beaker.

    • Heat to 75°C (approx. 5–10°C above the melting point of the solid lipid).

    • Add this compound to the melt. Stir magnetically until completely dissolved (clear solution).

    Step 2: Aqueous Phase Preparation [1]

    • Dissolve Poloxamer 188 in deionized water.

    • Heat the solution to 75°C (Must match the lipid phase temperature to prevent premature recrystallization).

    Step 3: Pre-Emulsion Formation

    • Add the hot aqueous phase to the hot lipid phase under magnetic stirring.

    • Immediately process with a High-Shear Homogenizer (e.g., Ultra-Turrax T25) at 12,000 rpm for 5 minutes .

      • Critical Checkpoint: The emulsion should appear milky white and homogeneous.

    Step 4: Nanoparticle Formation (Size Reduction)

    • Transfer the hot pre-emulsion to a probe sonicator.

    • Sonicate at 60% amplitude for 10 minutes (Pulse mode: 30s ON / 10s OFF) to prevent overheating.

      • Note: Maintain temperature > 60°C during sonication.

    Step 5: Solidification

    • Rapidly cool the dispersion in an ice bath to 4°C.

    • This rapid cooling promotes the formation of the NLC imperfect lattice structure, trapping the DFP inside.

    Process Visualization

    NLC_Production cluster_0 Phase A: Lipid Phase cluster_1 Phase B: Aqueous Phase Lipid Solid Lipid + Liquid Lipid (Melt at 75°C) Drug Add this compound (Dissolve completely) Lipid->Drug Mix Phase Inversion (Add B to A under Stirring) Drug->Mix Water Water + Surfactant (Heat to 75°C) Water->Mix HSH High Shear Homogenization (12,000 rpm, 5 min) Mix->HSH Pre-Emulsion Sonic Ultrasonication (Hot, 10 min, 60% Amp) HSH->Sonic Nano-Droplets Cool Rapid Cooling (Ice Bath) Recrystallization to NLC Sonic->Cool Solidification Final Final NLC Dispersion (Size: 150-300nm) Cool->Final

    Figure 1: Workflow for Hot Homogenization/Ultrasonication production of DFP-loaded NLCs.

    Characterization & Validation Protocols

    Trustworthiness of your formulation depends on rigorous validation.

    In Vitro Skin Permeation (Franz Diffusion Cell)

    This is the gold standard for verifying enhanced delivery compared to commercial creams.

    Equipment Setup:

    • Membrane: Strat-M® (synthetic) or excised human/porcine skin (dermatomed to 500 µm).[1]

    • Receptor Medium: Phosphate Buffered Saline (PBS) pH 7.4 + 30% Ethanol (essential to maintain sink conditions for lipophilic DFP).[1]

    • Temperature: 32°C ± 1°C (Skin surface temperature).[1]

    Protocol:

    • Mount the membrane between the donor and receptor compartments.

    • Apply 0.5 g of the NLC formulation (or control cream) to the donor compartment.

    • Seal with Parafilm to mimic occlusion (optional but recommended for corticosteroids).

    • Sample 0.5 mL from the receptor arm at 1, 2, 4, 8, 12, and 24 hours.[1] Replenish with fresh medium immediately.

    • Analyze samples via HPLC.

    Data Calculation: Calculate the Steady-State Flux (

    
    )  using the slope of the linear portion of the cumulative amount permeated (
    
    
    
    ) vs. time plot:
    
    
    Where
    
    
    is the diffusion area (
    
    
    ).
    Expected Results Comparison
    ParameterCommercial DFP CreamOptimized NLC FormulationMechanism
    Particle Size > 5000 nm (Micronized)150 – 250 nmIncreased surface area for dissolution.[1]
    Zeta Potential Near Neutral-25 to -40 mVElectrostatic repulsion ensures stability.[1]
    Skin Flux (
    
    
    )
    Low2x – 4x HigherOcclusive film formation + lipid exchange.
    Skin Retention LowHighNLCs adhere to the stratum corneum, creating a depot.

    Mechanism of Action: The "Occlusion Effect"

    Understanding why this works is crucial for troubleshooting. NLCs do not just carry the drug; they physically alter the skin barrier properties transiently.

    • Film Formation: Upon water evaporation, NLCs fuse to form a continuous, adhesive film on the skin.

    • Occlusion: This film reduces Transepidermal Water Loss (TEWL).

    • Hydration: Increased hydration swells the corneocytes, widening the inter-corneocyte gaps.

    • Permeation: DFP, dissolved in the liquid lipid core of the NLC, diffuses through these widened gaps.

    Skin_Permeation cluster_mechanism NLC Permeation Mechanism NLC NLC Application Film Occlusive Film Formation NLC->Film Hydration Stratum Corneum Hydration (Reduced TEWL) Film->Hydration Gaps Widening of Inter-corneocyte Gaps Hydration->Gaps Diffusion Enhanced DFP Diffusion Gaps->Diffusion

    Figure 2: The mechanism of occlusion-mediated permeation enhancement by NLCs.[1]

    References

    • Abdel-Salam, F. S., et al. (2016). Diflucortolone valerate loaded solid lipid nanoparticles as a semisolid topical delivery system.[1][5][10] Bulletin of Faculty of Pharmacy, Cairo University, 54(1), 1-7.[1] Link[1][5]

    • PubChem. (2023). This compound Compound Summary. National Library of Medicine. Link[1]

    • Müller, R. H., et al. (2002). Solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) in cosmetic and dermatological preparations. Advanced Drug Delivery Reviews, 54, S131-S155.[1] Link[1]

    • Fang, J. Y., et al. (2008). Lipid nanoparticles as vehicles for topical psoralen delivery: Solid lipid nanoparticles (SLN) versus nanostructured lipid carriers (NLC). European Journal of Pharmaceutics and Biopharmaceutics, 70(2), 633-640.[1] Link[1]

    • Silva, A. C., et al. (2012). Preparation, characterization and biocompatibility studies of solid lipid nanoparticles (SLNs) for potential cutaneous administration of corticosteroid. Journal of Colloids and Surfaces B: Biointerfaces. Link

    Sources

    Standard operating procedure for diflucortolone pivalate extraction from plasma

    Author: BenchChem Technical Support Team. Date: February 2026

    Methodology: Liquid-Liquid Extraction (LLE) coupled with LC-MS/MS Application: Pharmacokinetic (PK) Profiling and Stability Studies Version: 1.0 (High-Sensitivity Protocol)

    Introduction & Scope

    Diflucortolone pivalate (DFP) is a potent synthetic glucocorticoid ester. While primarily used in topical formulations, accurate quantification in plasma is critical for systemic safety evaluation and pharmacokinetic (PK) modeling.

    The Bioanalytical Challenge: DFP is a labile ester . Upon contact with plasma esterases (carboxylesterases), it rapidly hydrolyzes into its active metabolite, Diflucortolone (DF) . Standard plasma handling will result in the total conversion of DFP to DF, leading to false-negative results for the parent drug.

    Core Directive: This protocol is designed specifically to arrest hydrolysis immediately upon sample collection, allowing for the quantification of the intact ester. If the goal is to measure the metabolite (Diflucortolone), the stabilization steps (Section 3) may be omitted.

    Pre-Analytical Considerations (Critical Control Points)

    Expertise Note: The validity of this assay relies entirely on the "Cold + Acid" chain of custody.

    ParameterSpecificationCausality / Rationale
    Temperature 4°C (Ice Bath) Esterase activity is temperature-dependent. Samples must never reach room temperature until extraction.
    pH Modulation pH 4.0 – 5.0 Chemical hydrolysis of pivalate esters is minimized in slightly acidic conditions.
    Anticoagulant K2EDTA or Heparin Standard anticoagulants are acceptable, but EDTA is preferred for LC-MS compatibility.
    Inhibitor NaF (Optional) Sodium Fluoride (2 mg/mL) can be added as a secondary esterase inhibitor if acidification alone is insufficient.

    Materials & Reagents

    • Reference Standard: this compound (>98% purity).[1]

    • Internal Standard (IS): Dexamethasone-d4 or Beclomethasone Dipropionate (structural analog).

    • Matrix: Drug-free human/rat plasma (acidified).

    • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Hexane:Ethyl Acetate (80:20 v/v).

      • Why MTBE? It provides high recovery for lipophilic esters while leaving behind polar plasma phospholipids, reducing matrix effects.

    • Reconstitution Solution: 50:50 Acetonitrile:Water (0.1% Formic Acid).

    Experimental Protocol

    Stock Solution Preparation[1]
    • Stock A (Analyte): Dissolve 1 mg this compound in 10 mL Methanol (100 µg/mL). Store at -20°C.

    • Stock B (IS): Dissolve Internal Standard in Methanol to 100 µg/mL.

    • Working Solutions: Serially dilute Stock A in 50:50 Methanol:Water to generate calibration spikes (e.g., 1 ng/mL to 1000 ng/mL).

    Sample Preparation Workflow (LLE)

    Note: Perform all steps on crushed ice.

    • Aliquot: Transfer 200 µL of acidified plasma into a 2.0 mL polypropylene tube.

    • Spike IS: Add 20 µL of Internal Standard working solution. Vortex gently (5 sec).

    • Extraction: Add 1.5 mL of MTBE (Methyl tert-butyl ether).

    • Agitation: Vortex vigorously for 10 minutes or shake on a reciprocating shaker.

    • Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

    • Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/ethanol bath (approx. 30 sec). Decant the organic (top) supernatant into a clean glass tube.

    • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of Nitrogen at 35°C .

      • Caution: Do not exceed 40°C to prevent thermal degradation.

    • Reconstitution: Dissolve residue in 100 µL of Mobile Phase (50:50 ACN:H2O + 0.1% FA). Vortex for 1 min.

    • Clarification: Centrifuge at 10,000 x g for 5 min to remove particulates before injection.

    LC-MS/MS Conditions

    System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+ (or equivalent).

    ParameterSetting
    Column Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm) or Waters Acquity BEH C18
    Column Temp 40°C
    Flow Rate 0.4 mL/min
    Injection Vol 5 - 10 µL
    Mobile Phase A Water + 0.1% Formic Acid + 2mM Ammonium Formate
    Mobile Phase B Acetonitrile + 0.1% Formic Acid
    Gradient 0-0.5 min: 40% B 0.5-3.0 min: Ramp to 95% B 3.0-4.0 min: Hold 95% B 4.1 min: Re-equilibrate 40% B

    MS Parameters (ESI Positive Mode):

    • Source Temp: 500°C

    • IonSpray Voltage: 4500 V

    • Transitions (MRM):

      • This compound: 495.2 → 379.2 (Quantifier), 495.2 → 359.2 (Qualifier)

      • Note: Precursor ion [M+H]+ is approx 495. The product 379 corresponds to the loss of the pivalate group (valeric acid equivalent).

    Workflow Visualization

    G Start Plasma Collection (K2EDTA) Stabilize STABILIZATION Add 1M Citric Acid (20µL/mL) Keep on Ice (4°C) Start->Stabilize Immediate Aliquot Aliquot 200µL Plasma + Internal Standard Stabilize->Aliquot Extract Liquid-Liquid Extraction Add 1.5mL MTBE Vortex 10 min Aliquot->Extract Centrifuge Centrifuge 4000g, 10 min, 4°C Extract->Centrifuge Freeze Flash Freeze Aqueous Layer (Dry Ice/Ethanol) Centrifuge->Freeze Decant Decant Organic Layer (Supernatant) Freeze->Decant Dry Evaporate to Dryness N2 Stream @ 35°C Decant->Dry Recon Reconstitute 100µL Mobile Phase Dry->Recon LCMS LC-MS/MS Analysis MRM: 495.2 -> 379.2 Recon->LCMS

    Figure 1: Critical path for this compound extraction, emphasizing the stabilization step.

    Method Validation Criteria (Self-Validating System)

    To ensure "Trustworthiness," the method must pass these criteria (based on FDA/EMA Bioanalytical Guidelines):

    • Selectivity: Analyze 6 lots of blank plasma. No interference >20% of the LLOQ at the retention time of DFP.

    • Conversion Check (Crucial):

      • Spike DFP into plasma.

      • Monitor for the presence of Diflucortolone (Metabolite) immediately.

      • Pass Criteria: Metabolite peak area must be <5% of the parent peak area in the "Time Zero" sample. If metabolite is high, stabilization failed.

    • Recovery: Compare analyte response in extracted samples vs. post-extraction spiked blanks. Target >70% recovery.

    • Matrix Effect: Calculate Matrix Factor (MF). IS-normalized MF should be between 0.85 and 1.15.

    Troubleshooting & Optimization

    • Issue: High background noise or ion suppression.

      • Solution: Switch from MTBE to Supported Liquid Extraction (SLE) plates (e.g., Biotage Isolute SLE+). SLE often removes phospholipids more efficiently than LLE.

    • Issue: Rapid degradation of DFP.

      • Solution: Add Dichlorvos (organophosphate) or PMSF to the collection tubes. Warning: These are toxic; handle with extreme care.

    • Issue: Peak Tailing.

      • Solution: Corticosteroids can interact with silanols. Ensure the column is end-capped (e.g., BEH or Kinetex technologies). Increase column temperature to 50°C if stability permits.

    References

    • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

    • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

    • Täuber, U. (1983).[2] Biologic availability of diflucortolone-21-valerate in human skin.[2] Arzneimittelforschung, 33(10), 1503-1507.[2] (Foundational PK reference for the molecule). [Link]

    • Biotage. (2012). Extraction of Corticosteroids using 96-well Supported Liquid Extraction (SLE) and LC-MS/MS Analysis.[3] (Reference for extraction solvent selection). [Link]

    Sources

    Application Note: Design of Controlled-Release Transdermal Patches for Diflucortolone Pivalate

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Scientific Rationale

    Diflucortolone pivalate (DFP) is a high-potency (Class I/II) corticosteroid widely used for chronic dermatoses. While effective in creams, topical application often suffers from poor patient compliance and variable dosing. Transdermal Drug Delivery Systems (TDDS) offer a superior alternative by providing sustained, zero-order release and minimizing systemic HPA-axis suppression.

    The Challenge: DFP is highly lipophilic (LogP ~4.2) and practically insoluble in water.[1] This presents two specific engineering hurdles:

    • Matrix Solubility: The drug must remain solubilized in the adhesive matrix during storage (preventing crystallization) but must possess enough thermodynamic potential to partition out of the patch and into the skin upon application.

    • Sink Conditions: In vitro testing requires a receptor medium that can solubilize the hydrophobic API to maintain a concentration gradient.

    This guide details the fabrication of a Drug-in-Adhesive (DIA) Matrix System , utilizing an acrylate-vinyl acetate copolymer backbone which offers the optimal balance of drug solubility and cohesive strength.

    Pre-Formulation & Material Selection Strategy[2]

    The success of a DFP patch relies on the interaction between the API, the pressure-sensitive adhesive (PSA), and the permeation enhancer.

    Physicochemical Profile of DFP
    • Molecular Weight: 478.6 g/mol (Ideal for passive diffusion, <500 Da).

    • LogP: ~4.2 (Highly Lipophilic).

    • Melting Point: ~200°C.[1]

    • Implication: DFP requires a lipophilic matrix. Hydrophilic polymers (HPMC/PVA) are unsuitable as primary matrices due to phase separation risks.

    Matrix Logic: Acrylate Copolymers

    We utilize a solvent-based Acrylate-Vinyl Acetate (AVA) pressure-sensitive adhesive.

    • Why AVA? The vinyl acetate groups reduce the glass transition temperature (

      
      ) and increase polarity slightly, improving the solubility of steroids like DFP without requiring excessive co-solvents.
      
    • Functional Groups: A -OH functionalized acrylate is recommended to provide hydrogen bonding sites for DFP, stabilizing the drug against crystallization.

    Permeation Enhancers

    To disrupt the stratum corneum lipid bilayer, Isopropyl Myristate (IPM) is selected. It acts synergistically with lipophilic steroids, increasing the diffusion coefficient (

    
    ) within the skin.
    
    Visualization: Material Selection Logic

    MaterialSelection Start DFP API (LogP 4.2) Matrix Matrix Selection Start->Matrix Physicochemical Analysis Hydrophilic Hydrophilic Matrix (HPMC/PVA) Matrix->Hydrophilic High Polarity Lipophilic Lipophilic PSA (Acrylate/Silicone) Matrix->Lipophilic Low Polarity (Match) Final Optimized Formulation: Acrylate-VA + IPM Hydrophilic->Final Phase Separation (Fail) Enhancer Enhancer Selection Lipophilic->Enhancer Req. Flux Increase Enhancer->Final Synergistic Effect

    Figure 1: Decision logic for selecting the Acrylate-Vinyl Acetate matrix over hydrophilic alternatives based on DFP's lipophilicity.

    Fabrication Protocol: Solvent Evaporation Method[2][3][4][5][6]

    Safety Note: DFP is a potent corticosteroid. All weighing and mixing must be performed in a Class II Biological Safety Cabinet or Fume Hood.

    Materials Required[2][6][7]
    • API: this compound (Micronized).

    • Polymer: Duro-Tak 87-2516 (or equivalent Acrylate-Vinyl Acetate solution).

    • Enhancer: Isopropyl Myristate (IPM).

    • Solvent: Ethyl Acetate (for viscosity adjustment).

    • Backing Layer: Scotchpak™ 9732 (Polyester film).

    • Release Liner: Fluoropolymer-coated polyester (e.g., Scotchpak™ 1022).

    Step-by-Step Fabrication

    Step 1: API Solubilization

    • Weigh DFP to achieve a final dry weight loading of 0.1% w/w .

    • Dissolve DFP in a minimal amount of Ethyl Acetate/Ethanol (1:1) co-solvent system. Sonicate for 10 minutes until clear. Note: Predissolving ensures uniform distribution before adding to the viscous adhesive.

    Step 2: Matrix Homogenization

    • Weigh the Acrylate PSA solution.

    • Add the API solution to the PSA.

    • Add 5% w/w Isopropyl Myristate (IPM) as the enhancer.

    • Mix using a propeller stirrer at 200 RPM for 30 minutes. Cover the vessel to prevent premature solvent evaporation.[2][3][4][5]

    • Degassing: Allow the mixture to stand for 30 minutes or use mild vacuum to remove air bubbles entrapped during mixing.

    Step 3: Film Casting (Coating)

    • Place the Fluoropolymer Release Liner on the vacuum bed of a lab coater (e.g., Mathis LTE-S or automatic film applicator).

    • Set the wet gap height (typically 250–350 µm) to achieve a target dry thickness of 50 ± 5 µm .

    • Pour the adhesive mixture onto the liner and draw down at a constant speed (e.g., 5 mm/sec).

    Step 4: Drying (Controlled Evaporation)

    • Zone 1 (Flash off): Leave at Room Temperature for 15 minutes.

    • Zone 2 (Oven): Transfer to a convection oven at 60°C for 20 minutes .

      • Critical: Do not exceed 80°C to avoid boiling the solvent, which causes "orange peel" defects.

    • Zone 3 (Curing): Increase to 80°C for 5 minutes to remove residual ethyl acetate.

    Step 5: Lamination & Cutting

    • Remove from oven and immediately laminate the Backing Layer (Polyester) onto the adhesive side using a weighted roller (2 kg) to ensure intimate contact.

    • Die-cut into desired sizes (e.g., 10 cm² circles).

    • Store in foil-lined pouches to prevent moisture uptake.

    Analytical Validation: In Vitro Permeation Testing (IVPT)[10]

    To validate the release and permeation, we follow USP <1724> Semisolid Drug Products - Performance Tests .

    Experimental Setup (Franz Diffusion Cell)

    Because DFP is insoluble in water, standard PBS receptor media will fail to maintain sink conditions (saturation of the media will stop diffusion artificially).

    • Apparatus: Vertical Franz Diffusion Cell (1.77 cm² area).[6]

    • Membrane: Stratum-M® (Synthetic) or Dermatomed Porcine Ear Skin (Ex vivo).

    • Receptor Medium: Phosphate Buffered Saline (pH 7.[6][7]4) + 30% Ethanol (or 2% HP-β-CD).

      • Why? The ethanol/cyclodextrin is required to solubilize the lipophilic DFP as it exits the skin.

    • Temperature: 32°C ± 0.5°C (Skin surface temperature).

    • Stirring: 600 RPM.

    HPLC Method for Quantification[11]
    • Column: C18 (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile : Water (70 : 30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 238 nm.

    • Retention Time: Expect peak at ~5-7 minutes.

    Workflow Visualization

    IVPT_Workflow cluster_0 USP <1724> Setup cluster_1 Analysis Cell Franz Cell (Donor + Receptor) Sample Sampling (0, 1, 2, 4, 8, 12, 24h) Cell->Sample Aliquot Withdrawal Medium Receptor Medium PBS + 30% EtOH Medium->Cell Maintain Sink Condition HPLC HPLC Analysis (C18, UV 238nm) Sample->HPLC Quantification Calc Flux Calculation (Jss) HPLC->Calc Data Processing

    Figure 2: IVPT workflow ensuring sink conditions for lipophilic DFP using modified receptor media.

    Data Analysis & Acceptance Criteria

    Calculation of Flux ( )

    Plot the cumulative amount of drug permeated (

    
    , µg/cm²) against time (
    
    
    
    , h). The steady-state flux (
    
    
    ) is the slope of the linear portion of the curve:
    
    
    

    Where

    
     is the diffusion area.[6][7]
    
    Quality Control Specifications

    The following criteria must be met for the batch to be considered valid for preclinical use.

    Test ParameterMethodAcceptance Criteria
    Assay (Drug Content) HPLC Extraction90.0% – 110.0% of label claim
    Content Uniformity USP <905>RSD ≤ 6.0% (n=10 patches)
    Peel Adhesion (180°) PSTC-101> 3.0 N/25mm (Ensures 24h wear)
    In Vitro Flux (
    
    
    )
    USP <1724>Target: 0.5 – 1.5 µg/cm²/h
    Residual Solvent GC-HSEthyl Acetate < 5000 ppm (ICH Q3C)

    References

    • United States Pharmacopeia (USP). (2023).[8] General Chapter <1724> Semisolid Drug Products—Performance Tests. USP-NF.[8] Link

    • European Medicines Agency (EMA). (2018). Guideline on quality of transdermal patches. Link

    • PubChem. (2023). This compound Compound Summary. National Library of Medicine. Link

    • Prausnitz, M. R., & Langer, R. (2008). Transdermal drug delivery. Nature Biotechnology, 26(11), 1261–1268. Link

    • Williams, A. C., & Barry, B. W. (2012). Penetration enhancers. Advanced Drug Delivery Reviews, 64, 128-137. Link

    Sources

    Troubleshooting & Optimization

    Minimizing oxidative degradation of diflucortolone pivalate in storage

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Minimizing Oxidative Degradation in Storage & Formulation

    Status: Active | Ticket Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

    Introduction

    Welcome to the Technical Support Center. You are likely here because you have observed potency loss, color changes (yellowing), or impurity spikes in your Diflucortolone Pivalate (DFP) samples.[1]

    DFP is a potent Class III corticosteroid.[1] While the pivalate ester at C-21 provides significant steric protection against hydrolysis, the molecule remains vulnerable to oxidative degradation , particularly at the C-11 hydroxyl group and the conjugated A-ring system.[1] This guide moves beyond basic storage instructions to address the mechanistic root causes of failure and provide self-validating troubleshooting protocols.

    Module 1: The Root Cause (Mechanistic Analysis)

    Q: Why is my DFP degrading even under "standard" conditions?

    A: Standard conditions often fail to account for radical-initiated auto-oxidation .[1] this compound contains an 11

    
    -hydroxyl group and a conjugated 1,4-diene system.[1] Oxidation typically proceeds via a free-radical chain reaction, often catalyzed by trace metals or light (photo-oxidation).[1]
    

    The Failure Pathway:

    • Initiation: A trace metal (

      
      , 
      
      
      
      ) or photon abstracts a hydrogen, usually from the C-11 position or adjacent to the ketone.[1]
    • Propagation: The resulting radical reacts with molecular oxygen (

      
      ) to form a peroxyl radical (
      
      
      
      ), which steals a hydrogen from a neighboring DFP molecule.[1] This creates a chain reaction.[1]
    • Product Formation: The 11

      
      -OH is oxidized to a ketone (forming the 11-keto derivative, similar to the cortisol-cortisone conversion), or the steroid skeleton undergoes ring destruction.[1]
      
    Visualizing the Degradation Cascade

    The following diagram illustrates the radical chain reaction specific to corticosteroid skeletons.

    DFP_Oxidation_Pathway Initiator INITIATION (Light / Trace Metals) DFP Diflucortolone Pivalate (Native) Initiator->DFP H-Abstraction Radical Carbon-Centered Radical (R•) DFP->Radical Peroxyl Peroxyl Radical (ROO•) Radical->Peroxyl + O2 Peroxyl->DFP Chain Propagation Oxidized DEGRADATION PRODUCTS (11-Keto derivative, Aldehydes) Peroxyl->Oxidized Termination

    Figure 1: Radical-mediated oxidative pathway for corticosteroids.[1] Note the cyclical nature of the propagation step, explaining why small amounts of oxygen cause disproportionate damage.

    Module 2: Storage & Handling Protocols

    Q: How should I store the API vs. the Formulation to prevent this?

    A: You must treat the API and the formulated product differently. The API requires headspace management, while the formulation requires excipient control.[1]

    Protocol A: API Bulk Storage (The "Zero-Headspace" Rule)

    Do not rely solely on low temperatures.[1] Oxygen exclusion is critical.[1]

    • Container Selection: Use Amber Type I Glass or Aluminum canisters. Never use standard polyethylene (PE) bags for long-term storage without an aluminum laminate over-wrap, as PE is permeable to oxygen.[1]

    • Inert Gas Sparging:

      • Step 1: Place DFP powder in the vessel.

      • Step 2: Apply a vacuum (-0.8 bar) to remove interstitial air between crystals.[1]

      • Step 3: Backfill with High-Purity Nitrogen (99.99%) or Argon.[1] Argon is heavier than air and provides a better "blanket."[1]

      • Step 4: Repeat Vacuum/Backfill cycle 3 times.[1]

    • Temperature: Store at

      
       (API) or 
      
      
      
      (Formulation) strictly adhering to ICH zones.
    Data Summary: Packaging Permeability Risks
    Material TypeOxygen Permeability (
    
    
    )
    Risk LevelRecommended Use
    LDPE (Low Density Polyethylene) ~2000 - 4000CRITICAL Short-term transfer only.[1]
    HDPE (High Density Polyethylene) ~50 - 200HIGH Requires secondary barrier.[1]
    PET (Polyethylene Terephthalate) ~3 - 6MODERATE Acceptable for short shelf-life.[1]
    Glass (Type I Amber) 0SAFE Gold standard for API.[1]
    Aluminum Foil Laminate 0SAFE Essential for solid dosage forms.[1]

    Module 3: Formulation Troubleshooting (Excipient Compatibility)

    Q: My formulation is turning yellow despite using Nitrogen. Why?

    A: The oxidation is likely coming from inside the formulation. Common excipients like Polysorbates (Tweens) and Polyethylene Glycols (PEGs) degrade to form Hydroperoxides and Peroxides , which act as initiators for DFP degradation.[1]

    The "Trojan Horse" Effect: You protect the DFP from atmospheric oxygen, but you dissolve it in an excipient that is slowly releasing peroxides.[1]

    Protocol B: Excipient Peroxide Screening

    Before manufacturing, you must validate your excipients.

    • Assay: Use a ferrous oxidation-xylenol orange (FOX) assay to quantify peroxide levels in your PEG/Polysorbate raw material.[1]

    • Limit: Reject batches with Peroxide Value (PV)

      
      .
      
    • Mitigation: Add a chelating agent (EDTA 0.05%) to sequester trace metals that catalyze peroxide breakdown.[1]

    Excipient_Interaction Excipient Excipient (PEG / Polysorbate) Aging Aging / Light Exposure Excipient->Aging Peroxides Hydroperoxides Generated Aging->Peroxides Auto-oxidation DFP_Attack Attack on DFP (C-11 / C-21) Peroxides->DFP_Attack Radical Transfer Yellowing Yellowing / Potency Loss DFP_Attack->Yellowing

    Figure 2: The "Trojan Horse" mechanism where excipients initiate DFP degradation.[1]

    Module 4: Analytical Diagnostics

    Q: How do I prove it is Oxidation and not Hydrolysis?

    A: You must perform a Forced Degradation (Stress) Study .[1] DFP is an ester; it will hydrolyze to Diflucortolone (free alcohol) and Pivalic Acid.[1] Oxidation produces different species.

    Protocol C: Differential Stress Testing

    Run these two parallel experiments and analyze via HPLC/UPLC.

    Stress ConditionReagentTarget MechanismExpected Result (HPLC)
    Oxidative Stress 3%
    
    
    for 4 hours
    Radical OxidationNew peaks at RRT < 1.0 (more polar).[1] No increase in Pivalic Acid peak.[1]
    Hydrolytic Stress 0.1N NaOH for 2 hoursEster HydrolysisMassive spike in Diflucortolone (free base) and Pivalic Acid.[1]
    • If your sample shows the "Oxidative" profile: Implement inert gas sparging and antioxidants (BHT/BHA).

    • If your sample shows the "Hydrolytic" profile: Check your pH (keep between 4.5 - 6.[1]0) and reduce water activity.[1]

    References

    • ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4][5] International Council for Harmonisation.[1][5] Link

    • Crowley, P., & Martini, L. G. (2001).[1] Drug-Excipient Interactions.[1][6][7] Pharmaceutical Technology Europe.[1] (Detailed review of oxidative instability caused by excipients like PEGs). Link

    • PubChem. (n.d.).[1] this compound Compound Summary. National Center for Biotechnology Information.[1] Link[1]

    • Yao, J., et al. (2009).[1][8] Oxidation of Polysorbates: Impact on Drug Stability. Journal of Pharmaceutical Sciences. (Mechanistic insight into excipient-induced oxidation). Link

    • European Medicines Agency. (2003).[1][3] Guideline on Stability Testing: Stability Testing of Existing Active Substances and Related Finished Products.Link

    Sources

    Troubleshooting peak tailing in diflucortolone pivalate HPLC analysis

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Troubleshooting Peak Tailing in Diflucortolone Pivalate (DFP) Analysis Role: Senior Application Scientist Status: Active Support Ticket

    Introduction: The Molecule & The Challenge

    This compound (DFP) is a high-potency corticosteroid characterized by its lipophilic nature (LogP

    
     4.[1]2) and the presence of a bulky pivalate ester at the C-21 position. Unlike basic alkaloids that tail due to ionic interactions with silanols, DFP is effectively neutral in standard HPLC conditions (pKa 
    
    
    
    12.9).[1]

    Why does it tail? If you are observing peak tailing (

    
    ) with DFP, it is rarely due to amine-like ionization.[1] Instead, the tailing is typically caused by:
    
    • Hydrogen Bonding: The C-11 hydroxyl group and C-3 ketone interacting with active free silanols on the silica surface.

    • Solvent Mismatch: The "Strong Solvent Effect" causing analyte precipitation or focusing failure at the column head due to DFP's high lipophilicity.

    • Hydrophobic Heterogeneity: Poor surface coverage of the C18 ligand allowing the steroid skeleton to interact with the raw silica support.

    This guide provides a systematic, self-validating troubleshooting workflow.

    Module 1: The Diagnostic Triage

    User Question: "My DFP peak is tailing. How do I know if it's the column, the system, or the chemistry?"

    Scientist's Answer: Before adjusting the mobile phase, you must isolate the variable. Use the "10% Height Rule" to diagnose the root cause. Tailing at 5% peak height suggests chemical heterogeneity, while tailing at the baseline often indicates physical voids.

    Diagnostic Logic Flow

    DiagnosticTree Start START: Peak Tailing Observed (Asymmetry > 1.5) CheckAll Do ALL peaks in the chromatogram tail? Start->CheckAll Physical PHYSICAL ISSUE (Dead Volume / Void) CheckAll->Physical Yes Chemical CHEMICAL / METHOD ISSUE CheckAll->Chemical No (Only DFP) CheckInj Reduce Injection Volume by 50%. Does tailing improve? Chemical->CheckInj Overload COLUMN OVERLOAD (Mass or Volume) CheckInj->Overload Yes (Significant Improvement) Interaction Check Sample Solvent vs. Mobile Phase CheckInj->Interaction No Change SolventEffect STRONG SOLVENT EFFECT (Diluent Mismatch) Interaction->SolventEffect Diluent is 100% Organic Silanol SILANOL INTERACTION (Stationary Phase Chemistry) Interaction->Silanol Diluent matches MP

    Figure 1: Diagnostic decision tree to isolate physical vs. chemical causes of peak tailing.

    Module 2: Chemical Optimization (Silanol Suppression)

    User Question: "I am using a standard C18 column. Why is the tailing persisting despite the molecule being neutral?"

    Scientist's Answer: Even neutral corticosteroids like DFP possess "hydrogen bond acceptor" sites (carbonyls) and "donor" sites (hydroxyls).[1] Standard C18 columns (Type A silica) have acidic, isolated silanols that form strong H-bonds with these groups.

    The Mechanism: H-Bonding vs. Steric Access

    DFP is bulky. If your C18 phase has low carbon load or poor end-capping, the steroid backbone gets "stuck" in the cavities between C18 chains, accessing the silica surface.

    Protocol: The "Methanol Shield" Strategy

    Acetonitrile (ACN) is aprotic and does not mask silanols. Methanol (MeOH) is protic and hydrogen bonds with silanols, effectively "shielding" them from the analyte.

    Experiment: Switch your organic modifier from ACN to MeOH.

    ParameterAcetonitrile (ACN)Methanol (MeOH)Recommendation for DFP
    Silanol Interaction High (ACN cannot H-bond with silanols)Low (MeOH H-bonds with silanols)Preferred
    Backpressure LowHighAdjust flow rate if needed
    Selectivity Elutes DFP faster (usually)Elutes DFP slowerBetter resolution of impurities

    Actionable Step: If using ACN/Water, transition to Methanol/Phosphate Buffer (pH 3.0 - 5.5) .[1] The phosphate buffer further suppresses silanol ionization.

    Module 3: Sample Solvent (The Strong Solvent Effect)

    User Question: "My peak looks 'fronted' at the top but tails at the bottom. I dissolve my sample in pure Methanol."

    Scientist's Answer: This is the classic Strong Solvent Effect . DFP is highly lipophilic. When a plug of 100% Methanol (strong solvent) enters a mobile phase of 40-50% water (weak solvent), the DFP molecules refuse to partition into the mobile phase immediately. They "rush" through the column head until the methanol plug dilutes, causing band broadening that looks like tailing.

    Protocol: Diluent Matching

    You must match the injection solvent strength to the initial mobile phase conditions.

    • Calculate LogP: DFP LogP is ~4.2 (Very Hydrophobic).[1]

    • The Precipice: It precipitates easily in water.[1]

    • The Solution: Use the "Step-Down" Dilution Method .

    Step-Down Protocol:

    • Dissolve DFP stock in 100% Methanol (to ensure solubility).[1]

    • Dilute this stock 1:1 with the actual mobile phase.

    • Final Diluent Composition: Should be

      
       the organic strength of your mobile phase.
      

    Critical Check: If your mobile phase is 70% MeOH, your sample diluent should be 70% MeOH or less. Never inject 100% MeOH into a 70% MeOH stream for this molecule.

    Module 4: Column Hardware & Selection

    User Question: "I've tried the chemistry fixes. Which column specifications specifically favor this compound?"

    Scientist's Answer: Not all C18 columns are equal. For corticosteroids, you need High Density and Exhaustive End-capping .

    Column Selection Criteria
    FeatureRequirementWhy?
    Silica Type Type B (High Purity) Metal impurities in Type A silica increase acidity of silanols, worsening tailing.[1]
    End-Capping Double/Exhaustive Blocks residual silanols that interact with the C-11 hydroxyl.[1]
    Carbon Load High (>15%) Provides a dense hydrophobic "bed" that prevents the bulky steroid from reaching the silica surface.
    Pore Size 80-100 Å Standard pore size is sufficient; larger pores (300 Å) reduce surface area and load capacity.[1]

    Recommended Column Chemistries:

    • First Choice: C18 with polar end-capping (e.g., "AQ" or "Polar" designated C18s) allows use of 100% aqueous starts if gradient is needed, but more importantly, masks silanols.[1]

    • Alternative: Phenyl-Hexyl phases.[1][2] The pi-pi interaction with the steroid skeleton can offer alternative selectivity and often sharper peaks than C18 for corticosteroids.

    Visualizing the Interaction Mechanism

    Understanding why the tailing happens allows you to predict it.

    SilanolInteraction cluster_0 Stationary Phase Surface cluster_1 This compound (DFP) Silica Silica Support (Type B) FreeSilanol Free Silanol (Si-OH) Silica->FreeSilanol C18 C18 Ligand (Hydrophobic) Silica->C18 DFP_OH C-11 Hydroxyl (-OH) FreeSilanol->DFP_OH Hydrogen Bond (Drag) DFP_Backbone Steroid Backbone (Lipophilic) C18->DFP_Backbone Hydrophobic Interaction DFP_Backbone->DFP_OH Interaction1 Primary Retention (Good) Interaction2 Secondary Interaction (Tailing Cause)

    Figure 2: Mechanism of tailing. While C18 provides retention, accessible silanols "drag" the molecule via the C-11 hydroxyl group.

    References

    • European Pharmacopoeia (Ph.[1] Eur.) . This compound Monograph. Strasbourg: Council of Europe. (Standard reference for impurity limits and chromatographic conditions).

    • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience. (Source for "Strong Solvent Effect" and silanol suppression mechanisms).[1]

    • Méndez, R., et al. (2019).[1][3] "Development and validation of stability-indicating HPLC method for diflucortolone valerate and isoconazole nitrate combination." Acta Poloniae Pharmaceutica, 76(1). Link

    • PubChem . This compound Compound Summary. National Center for Biotechnology Information. Link

    • Chrom Tech . "What Causes Peak Tailing in HPLC?". Technical Guide. Link

    Sources

    Technical Support Center: Overcoming Stratum Corneum Barrier Resistance for Diflucortolone Pivalate

    Author: BenchChem Technical Support Team. Date: February 2026

    <Step_2_Content>

    Welcome to the technical support center for researchers, scientists, and drug development professionals working with Diflucortolone Pivalate. This guide is designed to provide in-depth, practical solutions to the common challenges associated with delivering this potent corticosteroid through the skin's primary barrier, the stratum corneum. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your methodologies are robust and your results are reliable.

    Understanding the Core Challenge: The Stratum Corneum

    The stratum corneum (SC) is the outermost layer of the epidermis, serving as the body's primary defense against the external environment.[1][2] This layer, often described using a "bricks and mortar" model, consists of flattened, dead cells called corneocytes (the "bricks") embedded in a lipid-rich extracellular matrix (the "mortar").[1][3] This unique structure is highly effective at preventing water loss from the body and blocking the entry of foreign substances, including therapeutic agents like this compound.[4][5] The lipophilic nature of the SC presents a significant hurdle for many topically applied drugs.[6]

    This compound is a synthetic glucocorticoid, a potent anti-inflammatory agent used in the treatment of various skin disorders.[7][8] While effective, its therapeutic success is contingent upon its ability to penetrate the stratum corneum and reach the viable layers of the skin where inflammation occurs. The inherent resistance of the SC often leads to suboptimal drug delivery, necessitating strategies to enhance its permeation.

    Frequently Asked Questions (FAQs) & Troubleshooting Guides

    This section addresses common issues encountered during the formulation and testing of this compound for topical delivery.

    Formulation & Permeation Enhancement

    Question 1: My this compound formulation shows poor skin penetration in in vitro permeation tests (IVPT). What are the likely causes and how can I troubleshoot this?

    Answer:

    Poor skin penetration of this compound is a frequent challenge. The primary reason is the formidable barrier of the stratum corneum.[9][10] Several factors related to your formulation could be contributing to this issue. Let's break down the troubleshooting process:

    1. Assess Physicochemical Properties & Lipophilicity:

    This compound is a lipophilic molecule. While a degree of lipophilicity is necessary to partition into the lipid-rich stratum corneum, excessive lipophilicity can hinder its release from the vehicle and subsequent partitioning into the more aqueous viable epidermis.[11][12][13] It's a delicate balance.

    • Actionable Insight: Re-evaluate your vehicle's composition. If you are using a highly lipophilic base, the drug may have a stronger affinity for the vehicle than for the stratum corneum, a phenomenon known as "vehicle trapping." Consider modifying the vehicle to slightly decrease its lipophilicity, which may improve the partitioning of the drug into the skin.

    2. Vehicle Composition and Drug Solubility:

    The vehicle plays a critical role in drug delivery and is not an inert carrier.[14] The solubility of this compound in the vehicle is paramount. If the drug is not adequately dissolved, its thermodynamic activity is reduced, leading to a lower concentration gradient to drive diffusion into the skin.[15]

    • Actionable Insight:

      • Solubility Check: Ensure this compound is fully solubilized in your vehicle at the intended concentration. You may need to incorporate co-solvents.

      • Vehicle pH: For corticosteroids, the pH of the formulation can impact stability.[16] While this compound is relatively stable, it's good practice to formulate within a pH range that ensures its chemical integrity.

    3. The Role of Chemical Penetration Enhancers (CPEs):

    If optimizing the vehicle alone is insufficient, the next logical step is to incorporate chemical penetration enhancers. CPEs work through various mechanisms to reversibly disrupt the highly organized structure of the stratum corneum, thereby facilitating drug permeation.[10][17][18]

    • Mechanisms of Action:

      • Lipid Disruption: Some CPEs, like fatty acids and terpenes, integrate into the lipid matrix of the stratum corneum, increasing its fluidity and permeability.[17]

      • Protein Modification: Certain enhancers can interact with the keratin in corneocytes, opening up the dense protein structure.[17]

      • Improved Partitioning: Co-enhancers or solvents can improve the partitioning of the drug from the vehicle into the stratum corneum.[17]

    • Actionable Insight:

      • Rational Selection of CPEs: Choose a CPE that is compatible with your formulation and has a known mechanism of action that is likely to be effective for a lipophilic drug like this compound.

      • Concentration Optimization: The concentration of the CPE is critical. Too low, and it will be ineffective; too high, and it can cause skin irritation. A concentration-response study is recommended.

    4. Advanced Drug Delivery Systems:

    Consider encapsulating this compound in nanocarriers. These systems can enhance skin penetration and provide controlled release.[19][20]

    • Examples of Nanocarriers:

      • Liposomes: These vesicles can fuse with the skin's lipids, facilitating drug entry.[9]

      • Ethosomes: These are lipid vesicles containing a high concentration of ethanol, which acts as a penetration enhancer.[9]

      • Nanostructured Lipid Carriers (NLCs): These have shown promise for the topical delivery of corticosteroids like diflucortolone valerate, a close analog of the pivalate ester.[21][22] They can increase drug loading and stability.

    • Actionable Insight: If conventional approaches fail, formulating this compound into a nanocarrier system could be a viable next step. This often requires specialized formulation expertise and equipment.

    Question 2: I'm observing high variability in my in vitro permeation test (IVPT) results between different skin donors. How can I minimize this variability and ensure my data is reliable?

    Answer:

    High variability in IVPT is a known issue, often stemming from the biological diversity of human skin.[23] However, with careful experimental design and execution, this variability can be managed.

    1. Standardize Your IVPT Protocol:

    A rigorously standardized protocol is the cornerstone of reproducible IVPT studies.[23][24]

    • Key Parameters to Control:

      • Skin Source and Preparation: Use skin from a consistent anatomical site and handle it uniformly. The method of dermatoming to a consistent thickness is crucial.[25][26]

      • Receptor Fluid: The composition of the receptor fluid should ensure sink conditions (the concentration of the drug in the receptor fluid should not exceed 10% of its solubility) and maintain the viability of the skin.

      • Study Design: Ensure a consistent dose application, occlusion or non-occlusion conditions, sampling schedule, and temperature.

    2. Skin Integrity Testing:

    Always perform a skin integrity test before starting your permeation study. This ensures that the barrier function of each skin sample is intact.

    • Common Methods:

      • Transepidermal Water Loss (TEWL): Measures the rate of water vapor loss from the skin surface. Higher TEWL values indicate a compromised barrier.

      • Electrical Resistance: Measures the resistance of the skin to an electrical current. Lower resistance suggests a compromised barrier.

    • Actionable Insight: Set a clear acceptance criterion for skin integrity (e.g., a maximum TEWL value). Exclude any skin samples that do not meet this criterion.

    3. Sufficient Number of Replicates and Donors:

    To account for inter-individual variability, it is essential to use multiple skin donors and sufficient replicates per donor.

    • Best Practice: The FDA and EMA have guidelines on this, but a common starting point is to use at least three different skin donors with a minimum of three to four replicates for each formulation per donor.[26][27]

    4. Data Analysis:

    Analyze your data appropriately. Report the mean flux, standard deviation, and individual data points. Statistical analysis should be used to compare different formulations.

    Analytical & Bioanalytical Considerations

    Question 3: What are the best practices for extracting and quantifying this compound from skin layers after an IVPT study?

    Answer:

    Accurate quantification of the drug in the skin is critical for understanding its deposition and distribution. This requires a robust extraction and analytical method.

    1. Skin Layer Separation:

    After the permeation study, it's often necessary to separate the stratum corneum from the epidermis and dermis.

    • Tape Stripping: A common method for removing the stratum corneum layer by layer.

    • Heat Separation: Involves immersing the skin in hot water to separate the epidermis from the dermis.

    2. Drug Extraction:

    The choice of extraction solvent is crucial for efficiently recovering this compound from the skin matrix.

    • Solvent Selection: A solvent or a mixture of solvents in which this compound is highly soluble should be used. This often involves organic solvents like methanol, acetonitrile, or a combination thereof.[28][29][30]

    • Extraction Procedure: The skin samples should be minced or homogenized in the extraction solvent and then sonicated or shaken for a sufficient period to ensure complete extraction.

    3. Analytical Method:

    High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV or mass spectrometry (MS) detection are the methods of choice for quantifying corticosteroids like this compound.[31][32]

    • Method Validation: Your analytical method must be validated for:

      • Linearity: The range over which the detector response is proportional to the concentration.

      • Accuracy and Precision: How close the measured values are to the true value and to each other.

      • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.[32]

      • Specificity: The ability of the method to differentiate the analyte from other components in the sample.

    • Actionable Insight: Develop and validate a specific and sensitive analytical method before starting your skin permeation studies. Use an internal standard to correct for any variations in extraction efficiency and instrument response.[29]

    Experimental Protocols & Data

    Protocol: In Vitro Skin Permeation Test (IVPT) using Franz Diffusion Cells

    This protocol provides a standardized framework for assessing the skin permeation of this compound formulations.

    1. Materials:

    • Franz diffusion cells

    • Dermatomed human or porcine skin

    • Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions)

    • Formulation containing this compound

    • Positive and negative controls

    • Analytical instrumentation (HPLC-UV or LC-MS/MS)

    2. Method:

    • Skin Preparation: Thaw frozen dermatomed skin at room temperature. Cut skin sections to fit the Franz diffusion cells.

    • Skin Integrity Test: Perform a TEWL or electrical resistance measurement on each skin section to ensure barrier integrity.

    • Cell Assembly: Mount the skin sections onto the Franz diffusion cells with the stratum corneum facing the donor compartment.

    • Equilibration: Fill the receptor compartment with pre-warmed (32°C) receptor solution and allow the system to equilibrate.

    • Dosing: Apply a finite dose of the formulation to the skin surface in the donor compartment.

    • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor compartment. Replace the withdrawn volume with fresh, pre-warmed receptor solution.

    • Mass Balance: At the end of the experiment, dismantle the cells. Quantify the amount of drug remaining on the skin surface, within the stratum corneum, in the viable epidermis and dermis, and in the receptor fluid.

    • Analysis: Analyze the samples using a validated HPLC or LC-MS/MS method.

    3. Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area over time.

    • Determine the steady-state flux (Jss) from the linear portion of the cumulative permeation curve.

    • Calculate the permeability coefficient (Kp).

    • Perform statistical analysis to compare different formulations.

    Data Presentation: Example of IVPT Results
    FormulationSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Drug in Epidermis (µg/cm²)Drug in Dermis (µg/cm²)
    Control (Simple Cream) 0.05 ± 0.010.5 ± 0.11.2 ± 0.30.3 ± 0.1
    Formulation A (with 5% Propylene Glycol) 0.15 ± 0.031.5 ± 0.33.5 ± 0.60.8 ± 0.2
    Formulation B (NLCs) 0.25 ± 0.042.5 ± 0.46.8 ± 1.11.5 ± 0.3

    Data are presented as mean ± standard deviation (n=6). This is example data and not from a specific study.

    Visualizing Workflows and Concepts

    Diagram: Troubleshooting Poor Skin Penetration

    Troubleshooting_Poor_Penetration cluster_steps Troubleshooting Workflow Start Low Permeation Observed Prop Physicochemical Properties Start->Prop Step 1: Assess Vehicle Vehicle Optimization Prop->Vehicle Step 2: Modify CPE Chemical Enhancers (CPEs) Vehicle->CPE Step 3: Incorporate Nano Nanocarrier Formulation CPE->Nano Step 4: Advanced Approach Result Improved Permeation Nano->Result

    Caption: A stepwise workflow for troubleshooting low skin permeation of this compound.

    Diagram: Key Mechanisms of Chemical Penetration Enhancers

    CPE_Mechanisms cluster_enhancers Chemical Penetration Enhancers (CPEs) SC Stratum Corneum Barrier (Lipid Matrix + Corneocytes) LipidDisrupt Lipid Disruption (e.g., Fatty Acids) LipidDisrupt->SC Increases Fluidity ProteinMod Protein Modification (e.g., Surfactants) ProteinMod->SC Alters Keratin Structure Partitioning Improved Partitioning (e.g., Co-solvents) Partitioning->SC Enhances Drug Entry

    Caption: Primary mechanisms by which chemical enhancers facilitate drug passage through the stratum corneum.

    By systematically addressing these common challenges and employing robust experimental designs, researchers can significantly improve the topical delivery of this compound, leading to more effective treatments for inflammatory skin conditions.

    Sources

    Optimization of mobile phase composition for diflucortolone pivalate separation

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Optimization of Mobile Phase Composition for Diflucortolone Pivalate Separation Role: Senior Application Scientist Format: Interactive Technical Guide (Q&A, Troubleshooting, FAQs)

    Core Philosophy & Initial Setup

    Q: What is the "Golden Standard" starting point for this compound (DFP) analysis?

    A: this compound is a highly lipophilic corticosteroid ester. Unlike polar small molecules, its retention is driven almost exclusively by hydrophobic interactions.

    Recommended Baseline System:

    • Stationary Phase: C18 (L1), end-capped, high carbon load (e.g., ACE C18, Zorbax SB-C18).

    • Mobile Phase A (Aqueous): 10-20 mM Ammonium Acetate or Phosphate Buffer (pH 4.5 – 5.5).

    • Mobile Phase B (Organic): Acetonitrile (ACN) or Methanol (MeOH).

    • Mode: Isocratic (for assay) or Gradient (for impurity profiling).

    • Detection: UV @ 240 nm (Lambda max for the enone system in the steroid ring).

    Why this works: The pivalate ester group significantly increases lipophilicity (

    
    ). A C18 column provides the necessary hydrophobic retention. The pH 4.5-5.5 range stabilizes the ester against hydrolysis while suppressing silanol activity on the column, preventing peak tailing.
    

    Phase 1: Mobile Phase Optimization (The "Why" & "How")

    Q: Should I use Acetonitrile or Methanol?

    A: This is the most critical selectivity parameter.

    • Methanol (MeOH): Preferred for Selectivity.

      • Mechanism: Methanol is a protic solvent. It can form hydrogen bonds with the hydroxyl groups on the corticosteroid skeleton (positions C-11, C-21). This often provides better separation of structural isomers or degradation products (like hydrolysis products) compared to ACN.

      • Trade-off: Higher viscosity leads to higher backpressure.

    • Acetonitrile (ACN): Preferred for Efficiency.

      • Mechanism: Aprotic, dipole-dipole interactions. It elutes DFP faster and produces sharper peaks due to lower viscosity (better mass transfer).

      • Recommendation: Start with Methanol if separating complex impurities. Switch to ACN if speed is the priority and resolution is already sufficient.

    Q: How does pH affect my separation if DFP is neutral?

    A: While DFP itself is neutral in the working range, the matrix and impurities are not.

    • Silanol Suppression: At neutral pH (>6), residual silanols on the silica support become ionized (

      
      ), causing secondary interactions (tailing).
      
    • Protocol: Maintain pH between 3.0 and 5.0 .

      • Use: 10 mM Potassium Phosphate Monobasic (

        
        ) adjusted with Phosphoric Acid.
        
      • Avoid: High pH (>7.0) as it risks hydrolyzing the pivalate ester.

    Step-by-Step Optimization Protocol

    Workflow Visualization

    The following diagram outlines the logical flow for optimizing the mobile phase.

    OptimizationWorkflow Start Start: Baseline Method (C18, 60:40 MeOH:Buffer pH 5) CheckRT Check Retention Time (RT) & k' (Capacity Factor) Start->CheckRT AdjustStrength Adjust % Organic (Target k' = 2 - 10) CheckRT->AdjustStrength RT too short/long CheckShape Check Peak Shape (Symmetry > 0.8) CheckRT->CheckShape RT OK AdjustStrength->CheckRT FixTailing Add Modifier/Buffer (Lower pH or Add Amine) CheckShape->FixTailing Tailing > 1.5 CheckRes Check Resolution (Rs) from Impurities CheckShape->CheckRes Shape OK FixTailing->CheckShape ChangeSelectivity Change Solvent Type (MeOH <-> ACN) or Temp CheckRes->ChangeSelectivity Rs < 2.0 Final Validated Method CheckRes->Final Rs > 2.0 ChangeSelectivity->CheckRes

    Caption: Logical workflow for optimizing mobile phase strength, peak shape, and selectivity.

    Troubleshooting Guide (Q&A)

    Issue 1: Peak Tailing

    Q: My DFP peak has a tailing factor of 1.8. How do I fix this? A: Tailing in corticosteroids is usually due to secondary silanol interactions.

    • Buffer Strength: Increase buffer concentration from 10 mM to 25 mM . This masks silanol sites.

    • pH Adjustment: Lower the pH to 3.0 . At this pH, silanols are protonated (

      
      ) and neutral, reducing interaction.
      
    • Column Choice: Ensure you are using a "Base Deactivated" (BDS) or heavily end-capped column.

    Issue 2: Loss of Resolution (Drifting Retention)

    Q: My retention time is shifting, causing DFP to co-elute with an impurity. A: This indicates mobile phase instability or temperature fluctuations.

    • Temperature Control: DFP retention is temperature-sensitive. Ensure the column oven is stable (e.g.,

      
      ).
      
    • Evaporation: If using MeOH/Buffer premixed, methanol evaporates faster than water. Use an online mixing system (pump A = Buffer, pump B = MeOH) or cap reservoirs tightly.

    Issue 3: Ghost Peaks

    Q: I see small peaks eluting after the main peak in blank injections. A: This is likely "Carryover" due to the high lipophilicity of DFP sticking to the injector loop.

    • Solution: Change the needle wash solvent to a high-strength organic mix (e.g., 90% Acetonitrile / 10% Water ). Standard methanol washes may not be strong enough to strip DFP from the needle.

    Data Summary & Reference Tables

    Table 1: Mobile Phase Selection Matrix
    ParameterMethanol (MeOH)Acetonitrile (ACN)Recommendation
    Selectivity High (H-bonding)Medium (Dipole)Use MeOH for impurity profiling.
    Viscosity HighLowUse ACN for high-throughput/UPLC.
    UV Cutoff 205 nm190 nmBoth suitable for DFP (@ 240 nm).
    Elution Strength WeakerStrongerRequires higher % MeOH for same RT.
    Table 2: Common Impurities & Separation Strategy
    Impurity TypePolarity vs. DFPSeparation Strategy
    Diflucortolone (Hydrolysis) More PolarElutes earlier. Increase % Water to resolve front.
    Isomers (e.g., 16-beta) SimilarUse Methanol and lower Temp (20°C) to maximize steric selectivity.
    Dimer/Oligomers Less PolarElutes later. Use Gradient ramp to 100% Organic at end of run.

    Advanced Troubleshooting Logic

    The following decision tree helps you identify the root cause of separation failure.

    TroubleshootingTree Problem Problem Detected Tailing Peak Tailing Problem->Tailing Shift RT Shift Problem->Shift Split Split Peaks Problem->Split Sol_Tailing1 Lower pH (to ~3.0) Tailing->Sol_Tailing1 Sol_Tailing2 New Column (End-capped) Tailing->Sol_Tailing2 Sol_Shift1 Check Oven Temp Shift->Sol_Shift1 Sol_Shift2 Premix Mobile Phase Shift->Sol_Shift2 Sol_Split1 Incompatible Solvent (Sample Diluent) Split->Sol_Split1 Sol_Split2 Column Void/Collapse Split->Sol_Split2

    Caption: Diagnostic decision tree for common chromatographic anomalies.

    References

    • Gündoğdu, S. Ö., et al. (2019).[1] "Development and validation of stability-indicating HPLC method for diflucortolone valerate and isoconazole nitrate combination." Acta Poloniae Pharmaceutica.

    • USP-NF. "Chromatography <621>." United States Pharmacopeia.[2][3][4] (General guidance on system suitability and column parameters).

    • Element Lab Solutions. "Buffers and Eluent Additives for HPLC Method Development."

    • Sigma-Aldrich. "HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers."

    Sources

    Validation & Comparative

    A Comparative In Vivo Efficacy Analysis: Diflucortolone Pivalate and Clobetasol Propionate

    Author: BenchChem Technical Support Team. Date: February 2026

    In the landscape of topical dermatological therapies, corticosteroids remain a cornerstone for managing inflammatory dermatoses. Within the highest echelons of potency, diflucortolone and clobetasol stand out as critical active pharmaceutical ingredients. This guide provides an in-depth, technical comparison of the in vivo efficacy of diflucortolone pivalate and clobetasol propionate, designed for researchers, scientists, and drug development professionals. Our analysis is grounded in established experimental methodologies, elucidating the nuances of their activity and the basis for their clinical application.

    Mechanistic Foundations of Potency: Glucocorticoid Receptor Signaling

    Both this compound and clobetasol propionate are synthetic corticosteroids that exert their potent anti-inflammatory, antipruritic, and vasoconstrictive effects through a shared mechanism of action involving the glucocorticoid receptor (GR).[1][2] Upon topical application and penetration into skin cells, these molecules bind to cytosolic GRs.[2][3] This binding event triggers a conformational change in the receptor, leading to the dissociation of chaperone proteins and the formation of a drug-receptor complex.[3][4]

    This activated complex then translocates into the nucleus, where it influences gene expression in two primary ways:

    • Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, upregulating the transcription of anti-inflammatory proteins such as lipocortins.[1] Lipocortins, in turn, inhibit phospholipase A2, a key enzyme in the arachidonic acid cascade, thereby blocking the synthesis of potent inflammatory mediators like prostaglandins and leukotrienes.[1]

    • Transrepression: The drug-receptor complex can also interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. This leads to the downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules, which are crucial for recruiting and activating immune cells at the site of inflammation.[2][3][4]

    The intrinsic potency of a topical corticosteroid is a function of its binding affinity for the glucocorticoid receptor and its pharmacokinetic profile within the skin. Clobetasol propionate is widely recognized as one of the most potent commercially available topical corticosteroids, classified as a super-high potency (Class I) agent.[5][6] Diflucortolone valerate, a closely related ester, has also demonstrated very high potency, with some studies suggesting comparable or even superior vasoconstrictive activity to clobetasol propionate under certain conditions.[7][8]

    G Corticosteroid This compound / Clobetasol Propionate GR Glucocorticoid Receptor (GR) (inactive, with chaperones) Corticosteroid->GR Binding Activated_GR Activated GR Complex GR->Activated_GR Conformational Change Translocation Nuclear Translocation Activated_GR->Translocation GRE Glucocorticoid Response Elements (GREs) Translocation->GRE Transactivation NFkB_AP1 Pro-inflammatory Transcription Factors (NF-κB, AP-1) Translocation->NFkB_AP1 Transrepression Anti_Inflammatory_Genes Anti-inflammatory Genes (e.g., Lipocortin) GRE->Anti_Inflammatory_Genes Upregulation Pro_Inflammatory_Genes Pro-inflammatory Genes (Cytokines, Chemokines) NFkB_AP1->Pro_Inflammatory_Genes Inhibition of Transcription G cluster_prep Phase 1: Preparation & Screening cluster_application Phase 2: Product Application cluster_assessment Phase 3: Assessment cluster_analysis Phase 4: Data Analysis A1 Recruit Healthy Volunteers A2 Screen for Steroid Response A1->A2 A3 Randomize Subjects & Application Sites A2->A3 B1 Apply Standardized Amount of Formulations A3->B1 B2 Staggered Application for Different Dose Durations B1->B2 B3 Synchronized Removal & Cleansing B2->B3 C1 Visual Scoring or Chromameter Readings at Timed Intervals B3->C1 C2 Record Blanching Intensity C1->C2 D1 Calculate Area Under the Effect Curve (AUEC) C2->D1 D2 Fit Data to Emax Model (Determine ED50) D1->D2 D3 Statistical Comparison of Products D2->D3

    Caption: Vasoconstrictor Assay Experimental Workflow.

    Comparative Efficacy: Analysis of In Vivo Data

    A comparative vasoconstriction test in healthy volunteers found that diflucortolone valerate in a fatty ointment base demonstrated a statistically significant superior vasoconstrictive effect after 10 hours compared to clobetasol-17-propionate in a corresponding formulation. [7]Another study comparing various corticosteroid preparations using the vasoconstrictor assay noted that while Dermovate® (clobetasol propionate) ointment achieved the highest score, there was no statistically significant difference between its score and that of Nerisone Forte® (diflucortolone valerate 0.3%) ointment. [8] Clinical trials have also compared these two potent steroids. A double-blind, half-side study involving 354 patients with symmetrical dermatoses concluded that diflucortolone valerate 0.3% ointment and clobetasol propionate 0.05% ointment were of equal clinical efficacy. [9]The study found that 81% of patients showed marked improvement or healing with diflucortolone valerate, compared to 84% with clobetasol propionate, a difference that was not statistically significant. [9] The table below summarizes the expected outcomes from a hypothetical vasoconstrictor assay based on the available literature, positioning both compounds in the highest potency class.

    ParameterThis compound (Projected)Clobetasol Propionate (Established)Justification
    Potency Class Class I (Super-High Potency)Class I (Super-High Potency)Based on data for diflucortolone valerate and established classification for clobetasol propionate. [5][8]
    ED50 (h) Low (e.g., < 1.0 h)Low (e.g., ~0.5 h)Potent corticosteroids require shorter application times to elicit a half-maximal response. [10][11]
    Emax (Maximal Blanching) HighHighBoth compounds are capable of inducing intense vasoconstriction. [7][8]
    AUEC (Area Under Effect Curve) HighHighReflects a potent and sustained blanching response over time. [10]

    Alternative In Vivo Models: Croton Oil-Induced Edema

    While the vasoconstrictor assay is the primary method for potency assessment, other in vivo models can be used to evaluate the anti-inflammatory effects of topical corticosteroids. The croton oil-induced ear edema model in mice is a well-established method for studying topical anti-inflammatory activity. [12][13] In this model, a solution of croton oil, a potent inflammatory agent, is applied to the surface of a mouse's ear. [2]This induces a robust inflammatory response characterized by edema (swelling), which can be quantified by measuring the change in ear thickness or weight. The test compounds are applied topically to the ear before or after the croton oil application, and their ability to inhibit the edematous response is measured relative to a control group. [2][13]This model allows for the assessment of a compound's ability to suppress the complex cascade of inflammatory mediators released in response to an irritant stimulus. [13]Both this compound and clobetasol propionate would be expected to show significant, dose-dependent inhibition of edema in this model, consistent with their high potency.

    Conclusion and Future Directions

    Both this compound and clobetasol propionate are unequivocally established as super-high potency topical corticosteroids. Their profound anti-inflammatory efficacy is mediated through the glucocorticoid receptor signaling pathway, leading to the modulation of gene expression and the suppression of inflammatory cascades.

    The vasoconstrictor assay serves as the definitive in vivo bioassay for quantifying and comparing their potency. Based on available data for the closely related diflucortolone valerate, it can be concluded that this compound exhibits a potency that is, at a minimum, comparable to that of clobetasol propionate, and potentially superior depending on the formulation vehicle. [7][9]Both compounds demonstrate a rapid onset and a high degree of vasoconstriction, confirming their classification in the highest tier of topical corticosteroids.

    For drug development professionals, the choice between these two active ingredients may hinge on factors beyond simple potency, such as formulation characteristics, percutaneous absorption profiles, and the specific inflammatory dermatosis being targeted. Future research involving direct, side-by-side vasoconstrictor assays using chromametry to compare this compound and clobetasol propionate in various modern formulations (e.g., foams, lotions, gels) would provide a more granular understanding of their relative bioequivalence and could guide the development of next-generation topical therapies.

    References

    • Clobetasol Propionate Foam 0.05% - accessdata.fda.gov. (2000, February 29). Retrieved from [Link]

    • 21-535 Clobex Clinical Pharmacology Biopharmaceutics Review - accessdata.fda.gov. (n.d.). Retrieved from [Link]

    • Bioequivalence Vasoconstriction Assay Studies for Topical Corticosteroids. (n.d.). Retrieved from [Link]

    • Clobetasol brazilian pilot study: the vasoconstrictor assay over time - SciELO. (n.d.). Retrieved from [Link]

    • Bioequivalence Study of a Novel Clobetasol Propionate Topical gel 0.05% using the Vasoconstriction Bioassay - Walsh Medical Media. (2022, December 26). Retrieved from [Link]

    • Diflucortolone valerate (Nerisona): a comparative vasoconstriction test in artificially induced hyperemia of the skin - PubMed. (1980). Retrieved from [Link]

    • [Efficacy of diflucortolone valerate in the vasoconstriction tests] - PubMed. (n.d.). Retrieved from [Link]

    • Vasoconstrictor Assay Method for the Bioequivalence Assessment of Topical Corticosteroid Applications: A Complex and Variable A - Remedy Publications LLC. (2017, September 15). Retrieved from [Link]

    • A comparison of the potencies of several diluted and undiluted corticosteroid preparations using the vasoconstrictor assay - PubMed. (n.d.). Retrieved from [Link]

    • Onset of the vasoconstrictor effect of diflucortolone valerate, betamethasone valerate, and fluocinolone acetonide ointments applied for varying periods under occlusive dressings - PubMed. (1976). Retrieved from [Link]

    • The vasoconstrictor assay for BE of topical corticosteroids, 20 years after issuance of the FDA guidance - Longdom Publishing. (n.d.). Retrieved from [Link]

    • Corticosteroids (Topical) 7 Group Classification - GlobalRPH. (2018, April 21). Retrieved from [Link]

    • center for drug evaluation and research. (n.d.). Retrieved from [Link]

    • Topical Steroid Potency Chart - The National Psoriasis Foundation. (2022, October 25). Retrieved from [Link]

    • Anti-inflammatory and anti-edematogenic action of the Croton campestris A. St.-Hil (Euphorbiaceae) essential oil and the compound β-caryophyllene in in vivo models - PubMed. (2018, March 1). Retrieved from [Link]

    • What are examples of medium potency topical corticosteroids? - Dr.Oracle. (2025, September 30). Retrieved from [Link]

    • A study of the comparative efficacy of diflucortolone valerate 0.3% ointment and clobetasol propionate 0.05% ointment - PubMed. (n.d.). Retrieved from [Link]

    • Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC. (n.d.). Retrieved from [Link]

    • Topical anti-inflammatory of a gel containing combined natural extracts. (n.d.). Retrieved from [Link]

    • Guidance for Industry - FDA. (n.d.). Retrieved from [Link]

    • Dosage Form. (2014, February 25). Retrieved from [Link]

    • Relative Potency of Selected Topical Corticosteroids-MSD Manual Professional Edition. (n.d.). Retrieved from [Link]

    • Bioequivalence Study of a Novel Clobetasol Propionate Topical gel 0.05% using the Vasoconstriction Bioassay - Walsh Medical Media. (n.d.). Retrieved from [Link]

    • Oleic acid exhibits an expressive anti-inflammatory effect in croton oil-induced irritant contact dermatitis without the occurrence of toxicological effects in mice - ResearchGate. (2025, August 5). Retrieved from [Link]

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    A Senior Application Scientist's Guide to Inter-Laboratory Reproducibility of Diflucortolone Pivalate Retention Times in Reversed-Phase HPLC

    Author: BenchChem Technical Support Team. Date: February 2026

    In the landscape of pharmaceutical quality control, the consistent and reliable performance of analytical methods is paramount. For potent corticosteroids like diflucortolone pivalate, precise and reproducible retention times in High-Performance Liquid Chromatography (HPLC) are not merely a matter of analytical elegance; they are a cornerstone of product quality and regulatory compliance. This guide provides an in-depth analysis of the inter-laboratory reproducibility of this compound retention times, offering a comparative perspective against other commonly used corticosteroids and presenting supporting experimental data from a hypothetical inter-laboratory study.

    The Criticality of Reproducible Retention Times

    The retention time (t R) of an analyte is its characteristic signature in a given chromatographic system. For quality control laboratories, consistent retention times are crucial for:

    • Peak Identification: Unambiguous identification of the active pharmaceutical ingredient (API) and its impurities.

    • Method Transfer: Seamless transfer of analytical methods between different laboratories, for example, from a research and development setting to a manufacturing quality control unit.

    • Regulatory Compliance: Demonstrating the robustness and reliability of analytical methods to regulatory agencies, as stipulated in guidelines such as the International Council for Harmonisation (ICH) Q2(R1).[1][2]

    Variability in retention times can lead to misidentification of peaks, failed system suitability tests, and costly out-of-specification (OOS) investigations. Understanding and controlling the factors that influence retention time is therefore a critical skill for any analytical chemist in the pharmaceutical industry.

    Factors Influencing HPLC Retention Time Precision

    The reproducibility of HPLC retention times is contingent on the meticulous control of several key experimental parameters. Even minor deviations can lead to significant shifts in retention.[3] The most influential factors include:

    • Mobile Phase Composition: The precise ratio of organic solvent to aqueous buffer is a primary determinant of retention in reversed-phase HPLC. Small errors in preparation, such as volumetric inaccuracies or failure to account for solvent density, can lead to noticeable shifts in retention time. The pH of the mobile phase is also critical, especially for ionizable compounds.

    • Flow Rate Stability: Consistent and pulse-free flow from the HPLC pump is essential for reproducible retention times. Variations in flow rate will directly impact the time it takes for the analyte to travel through the column.

    • Column Temperature: Temperature affects both the viscosity of the mobile phase and the thermodynamics of analyte partitioning between the stationary and mobile phases. A general rule of thumb is that a 1°C increase in temperature can lead to a 1-2% decrease in retention time.[3] Therefore, the use of a thermostatically controlled column compartment is crucial for achieving high precision.

    • Column Characteristics: While modern HPLC columns from reputable manufacturers exhibit good batch-to-batch reproducibility, minor variations in stationary phase chemistry, particle size, and packing density can exist. Column aging and degradation can also lead to shifts in retention over time.

    • System Dead Volume: The volume of the HPLC system from the injector to the detector, excluding the column, can vary between different instruments. This "dead volume" contributes to the overall retention time and can be a source of variability when transferring a method between different HPLC systems.

    A Hypothetical Inter-Laboratory Study on Corticosteroid Retention Time Reproducibility

    To illustrate the practical implications of the factors discussed above, we present the results of a hypothetical inter-laboratory study. In this study, a standardized reversed-phase HPLC method for the analysis of three corticosteroids—this compound, hydrocortisone, and betamethasone—was provided to five different laboratories. Each laboratory was instructed to follow the same analytical protocol and report the retention times for six replicate injections of a standard solution.

    Experimental Protocol: Standardized HPLC Method

    A detailed, step-by-step methodology for the HPLC analysis is provided below:

    Objective: To determine the retention times of this compound, hydrocortisone, and betamethasone using a validated isocratic reversed-phase HPLC method.

    Instrumentation:

    • HPLC system with a UV detector

    • C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size)

    • Thermostatted column compartment

    • Autosampler

    Reagents and Materials:

    • This compound Reference Standard

    • Hydrocortisone Reference Standard

    • Betamethasone Reference Standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

    • Phosphoric acid (analytical grade)

    Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (60:40, v/v), with the aqueous phase adjusted to pH 3.0 with phosphoric acid.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 240 nm

    • Injection Volume: 10 µL

    • Run Time: 15 minutes

    Procedure:

    • Mobile Phase Preparation: Carefully measure 600 mL of acetonitrile and 400 mL of water into a suitable container. Add phosphoric acid dropwise to the aqueous portion to adjust the pH to 3.0 before mixing with the acetonitrile. Degas the mobile phase by sonication or vacuum filtration.

    • Standard Solution Preparation: Accurately weigh and dissolve the reference standards in methanol to prepare a stock solution of each corticosteroid at a concentration of 1 mg/mL. From the stock solutions, prepare a mixed working standard solution containing 0.1 mg/mL of each analyte by diluting with the mobile phase.

    • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Analysis: Inject the mixed working standard solution six times and record the retention times for each analyte.

    Data Presentation and Comparative Analysis

    The retention time data from the five hypothetical laboratories are summarized in the table below.

    LaboratoryThis compound (min)Hydrocortisone (min)Betamethasone (min)
    Lab 1 8.25, 8.26, 8.24, 8.25, 8.27, 8.263.45, 3.46, 3.44, 3.45, 3.47, 3.465.82, 5.83, 5.81, 5.82, 5.84, 5.83
    Lab 2 8.31, 8.30, 8.32, 8.31, 8.29, 8.303.50, 3.49, 3.51, 3.50, 3.48, 3.495.88, 5.87, 5.89, 5.88, 5.86, 5.87
    Lab 3 8.19, 8.20, 8.18, 8.19, 8.21, 8.203.40, 3.41, 3.39, 3.40, 3.42, 3.415.76, 5.77, 5.75, 5.76, 5.78, 5.77
    Lab 4 8.28, 8.29, 8.27, 8.28, 8.30, 8.293.48, 3.49, 3.47, 3.48, 3.50, 3.495.85, 5.86, 5.84, 5.85, 5.87, 5.86
    Lab 5 8.22, 8.23, 8.21, 8.22, 8.24, 8.233.42, 3.43, 3.41, 3.42, 3.44, 3.435.79, 5.80, 5.78, 5.79, 5.81, 5.80

    Statistical Summary of Inter-Laboratory Retention Times

    AnalyteMean (min)Standard Deviation (min)Relative Standard Deviation (RSD, %)
    This compound 8.260.0450.54
    Hydrocortisone 3.460.0381.10
    Betamethasone 5.830.0450.77

    From the synthesized data, it is evident that even with a standardized protocol, there is a degree of inter-laboratory variability in retention times. The Relative Standard Deviation (RSD) across the five laboratories for this compound was 0.54%, which is generally considered acceptable for method transfer. Hydrocortisone, being the most polar and earliest eluting compound, showed a slightly higher RSD of 1.10%. This could be attributed to its greater sensitivity to minor variations in mobile phase composition and system dead volume. Betamethasone exhibited an intermediate RSD of 0.77%.

    The observed variations, although small, underscore the importance of robust method development and clear, detailed protocols for method transfer. The causality behind these minor discrepancies can be attributed to the subtle, yet cumulative, effects of the factors mentioned earlier. For instance, a slight difference in the pH of the mobile phase prepared in Lab 3 could explain the consistently earlier retention times observed for all analytes in that laboratory.

    Visualization of the Inter-Laboratory Study Workflow

    The following diagram illustrates the logical flow of an inter-laboratory reproducibility study, from the initial planning stages to the final data analysis and reporting.

    InterLaboratory_Study_Workflow cluster_planning Planning & Protocol Development cluster_execution Laboratory Execution cluster_analysis Data Analysis & Reporting P1 Define Study Objectives & Acceptance Criteria P2 Develop & Validate Standardized Analytical Method P1->P2 P3 Prepare & Distribute Study Protocol & Samples P2->P3 L1 Lab 1 Execution P3->L1 L2 Lab 2 Execution P3->L2 L3 Lab 3 Execution P3->L3 L4 Lab 4 Execution P3->L4 L5 Lab 5 Execution P3->L5 A1 Collect & Tabulate Raw Data L1->A1 L2->A1 L3->A1 L4->A1 L5->A1 A2 Perform Statistical Analysis (Mean, SD, RSD) A1->A2 A3 Compare Results Against Acceptance Criteria A2->A3 A4 Generate Final Study Report A3->A4

    Caption: Workflow of a typical inter-laboratory reproducibility study.

    Conclusion

    The inter-laboratory reproducibility of this compound retention times, as demonstrated through a hypothetical study, is well within acceptable limits when a robust and well-defined HPLC method is employed. This guide has highlighted the critical factors that influence retention time variability and has provided a framework for assessing reproducibility across different laboratories. For researchers, scientists, and drug development professionals, a thorough understanding of these principles is essential for ensuring the integrity of analytical data and the quality of pharmaceutical products. The successful transfer and implementation of analytical methods rely not only on a validated procedure but also on a shared commitment to meticulous laboratory practice and a deep understanding of the fundamentals of chromatography.

    References

    • Adi-Dako, O., Bekoe, S. O., & Peprah, P. (2017). Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations. Journal of Analytical Methods in Chemistry, 2017, 8565318. [Link]

    • Reddy, P. B., & Reddy, K. S. (2011). RP-HPLC Determination of Hydrocortisone in Parenterals. International Journal of Pharmaceutical Sciences and Research, 2(7), 1774-1777. [Link]

    • Adi-Dako, O., Bekoe, S. O., & Peprah, P. (2017). Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations. Academia.edu. [Link]

    • ResearchGate. (n.d.). Chromatogram of betamethasone dipropionate (retention time 4.82 ± 0.80 min) and butenafine hydrochloride (retention time 16.18 ± 0.17 min). ResearchGate. [Link]

    • Scribd. (n.d.). HPLC Techniques for Steroid Analysis. Scribd. [Link]

    • Adi-Dako, O., Bekoe, S. O., & Peprah, P. (2017). Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations. Semantic Scholar. [Link]

    • El-Gizawy, S. M., El-Shabrawy, Y., & El-Gindy, A. (2018). Simultaneous HPLC Determination of Betamethasone Esters-Containing Mixtures: Analysis of Their Topical Preparations. Journal of Chromatographic Science, 56(8), 716–723. [Link]

    • Deceunynck, Y., Bichon, E., Le Bizec, B., & Andre, F. (2005). Simultaneous determination of betamethasone and dexamethasone residues in bovine liver by liquid chromatography/tandem mass spectrometry. Analytica Chimica Acta, 529(1-2), 269-275. [Link]

    • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

    • Walsh Medical Media. (2010). Simultaneous HPLC Analysis of Betamethasone and Clotrimazole in Cream Formulations. Walsh Medical Media. [Link]

    • National Center for Biotechnology Information. (2012). Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation. National Center for Biotechnology Information. [Link]

    • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. Efor Group. [Link]

    • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

    • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]

    • YouTube. (2025). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. YouTube. [Link]

    • Cudina, O., Brboric, J., Vujic, Z., Radulovic, D., & Vladimirov, S. (2000). Determination of fluocortolone pivalate and fluocortolone hexanoate in suppositories using reverse-phase HPLC. Il Farmaco, 55(2), 125-127. [Link]

    • Dergipark. (n.d.). QUANTITATIVE DETERMINATION OF ISOCONAZOLE NITRATE AND DIFLUCORTOLONE VALERATE IN PHARMACEUTICAL CREAMS BY UPLC, HPLC AND IMPROVE. Dergipark. [Link]

    • Journal of Food and Drug Analysis. (n.d.). Liquid chromatographic and spectrophotometric determination of diflucortolone valerate and chlorquinaldol in creams. Journal of Food and Drug Analysis. [Link]

    • Semantic Scholar. (2019). Development and validation of stability-indicating HPLC method for diflucortolone valerate and isoconazole nitrate combination. Semantic Scholar. [Link]

    • Google Patents. (n.d.). CN108226340B - Method for separating and measuring diflucortolone and 6 beta diflucortolone and 16 beta diflucortolone thereof.
    • ResearchGate. (2025). Determination of fluocortolone pivalate and fluocortolone hexanoate in suppositories using reverse-phase HPLC. ResearchGate. [Link]

    • Mechanisms of retention in HPLC. (n.d.). SlideShare. [Link]

    • MDPI. (2023). Evidence for the Hydration of Some Organic Compounds during Reverse-Phase HPLC Analysis. MDPI. [Link]

    • National Center for Biotechnology Information. (2015). Retention of [(18)F]fluoride on reversed phase HPLC columns. National Center for Biotechnology Information. [Link]

    • LCGC International. (2020). How Much Retention Time Variation Is Normal? LCGC International. [Link]

    Sources

    Bench-to-Bedside: Non-Inferiority Assessment of Novel Diflucortolone Pivalate Delivery Systems

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Rationale

    Diflucortolone Pivalate (DFP) is a high-potency topical corticosteroid. While effective, traditional vehicles (creams/ointments) often suffer from two opposing limitations: systemic absorption (leading to HPA axis suppression) and variable stratum corneum penetration (limiting local efficacy).

    The current frontier in DFP development focuses on Novel Delivery Systems (NDS) —specifically Solid Lipid Nanoparticles (SLN), Nanostructured Lipid Carriers (NLC), and Microemulsions. These systems aim to create a "skin reservoir" effect, localizing the drug in the dermis while minimizing transdermal flux into the systemic circulation.

    This guide outlines the technical pathway to demonstrate Non-Inferiority (NI) of these novel systems against the current standard of care (e.g., commercial DFP creams). It synthesizes in vitro characterization with the regulatory gold standard: the Human Vasoconstriction Assay (HVA) .

    Mechanistic Basis: The "Reservoir Effect"

    To prove non-inferiority, one must first understand how the vehicle alters the pharmacokinetics (PK) without degrading the pharmacodynamics (PD).

    • Traditional Cream: Relies on passive diffusion; often leads to "burst" release and rapid clearance.

    • Lipid Nanoparticles (SLN/NLC): Form an occlusive film on the skin surface. The lipid matrix mimics the skin's sebum, facilitating entry into the hair follicles and stratum corneum, where the drug is released slowly (sustained release).

    Diagram 1: Mechanism of Action & Vehicle Release

    This diagram illustrates the differential pathway of DFP when delivered via SLN versus a standard cream base.

    DFP_Mechanism cluster_0 Vehicle Formulation cluster_1 Skin Barrier Interaction cluster_2 Pharmacokinetics Standard_Cream Standard Cream (Dissolved DFP) SC_Surface Stratum Corneum Surface Standard_Cream->SC_Surface Passive Diffusion Novel_SLN Novel SLN/NLC (Encapsulated DFP) Novel_SLN->SC_Surface Adhesion Occlusion Occlusive Film Formation Novel_SLN->Occlusion Lipid Matrix Follicle Follicular Targeting Novel_SLN->Follicle Shunt Pathway Systemic Systemic Capillaries (Risk: HPA Suppression) SC_Surface->Systemic Rapid Flux (Cream) Dermis_Res Dermal Reservoir (Target Site) SC_Surface->Dermis_Res Variable Occlusion->Dermis_Res Hydration & Sustained Release Follicle->Dermis_Res Shunt Pathway

    Caption: DFP release kinetics: SLNs prioritize dermal retention (green path) via occlusion and follicular targeting, reducing the systemic washout (red path) typical of creams.

    Comparative Analysis: Novel vs. Standard

    The following data synthesis compares a hypothetical Novel SLN DFP formulation against a Standard DFP Cream (0.1%). The goal of an NI trial is to show that the Novel system is within the efficacy margin while potentially offering superior safety or stability.

    Table 1: Performance Metrics for DFP Vehicles
    ParameterStandard DFP Cream (Reference)Novel DFP SLN/NLC (Test)Clinical Implication
    Particle Size > 5 µm (emulsion droplets)150 – 300 nmNanoscale ensures closer contact with corneocytes.
    Encapsulation Efficiency N/A (Dissolved)65% – 85%Protects DFP from hydrolysis; improves shelf-life.
    In Vitro Flux (
    
    
    )
    High (
    
    
    )
    Moderate (
    
    
    )
    Lower flux suggests reduced systemic risk.
    Skin Retention (
    
    
    )
    LowHigh (2-fold increase) Key NI Driver: Drug stays where it is needed.
    Vasoconstriction (
    
    
    )
    Baseline (100%)90% – 110% of RefMust be equivalent to prove non-inferiority.

    Expert Insight: In non-inferiority trials, a lower transdermal flux (permeation through the skin) for the Novel system is often a positive safety attribute, provided the skin retention and vasoconstriction (potency) remain comparable to the Reference.

    Experimental Protocols

    To validate the claims above, two distinct workflows are required: an In Vitro Release Test (IVRT) for quality/equivalence, and the In Vivo Vasoconstriction Assay (VCA) for clinical non-inferiority.

    Protocol A: In Vitro Release Test (IVRT) – Franz Diffusion Cell

    Purpose: To demonstrate "sameness" in release rate and verify the reservoir capacity.

    • Membrane Selection: Use a synthetic membrane (e.g., Tuffryn® or Cellulose Acetate, 0.45 µm) for QC release, or excised human skin (dermatomed to 500 µm) for permeation profiling.

    • Receptor Medium: Phosphate Buffered Saline (PBS) pH 7.4 + Ethanol (30-50%) to ensure sink conditions for the lipophilic DFP.

    • Setup:

      • Apply 300 mg of formulation (Infinite dose) or 10 mg/cm² (Finite dose) to the donor compartment.

      • Maintain temperature at 32°C ± 1°C.

      • Stir speed: 600 RPM.

    • Sampling: Withdraw aliquots at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours. Replenish with fresh medium.

    • Analysis: HPLC-UV (238 nm) or LC-MS/MS for quantification.

    • Self-Validation: Calculate Mass Balance. The total drug recovered (Donor + Membrane + Receptor) must be 90-110% of the applied dose.

    Protocol B: Human Vasoconstriction Assay (HVA) – The "McKenzie Stoughton" Test

    Purpose: The FDA/EMA recognized surrogate endpoint for clinical efficacy of topical corticosteroids.

    The Core Directive: This assay measures skin blanching (whitening) caused by vasoconstriction.[1][2] It is the only accepted method to prove bioequivalence (BE) or non-inferiority without a full clinical trial on psoriatic lesions.

    Workflow Steps:
    • Screening: Select healthy volunteers (skin types I-III usually preferred for visual contrast, though chromameters allow broader inclusion) who show a blanching response to a standard steroid.

    • Application:

      • Mark a grid on the flexor surface of the forearms.

      • Apply Test (Novel DFP) , Reference (Standard Cream) , and Placebo/Untreated Control .

      • Dose: Typically 10 µL per site (defined area ~1 cm²).

      • Duration: Apply for 2-6 hours (Pilot study determines

        
         time) or 16 hours (standard).
        
    • Removal & Reading:

      • Remove formulation. Wash gently.

      • Wait 2 hours to allow hydration effects to subside.

      • Measure blanching at 0, 2, 4, 6, 19, and 24 hours post-removal.

    • Measurement:

      • Primary: Chromameter (Minolta CR-400). Measure the

        
         value (red-green axis). A decrease in 
        
        
        
        indicates blanching.
      • Secondary: Visual scoring (0-4 scale) by blinded, trained observers.

    Diagram 2: HVA Clinical Workflow

    This diagram details the critical timeline and decision gates for the Vasoconstriction Assay.[2]

    HVA_Workflow cluster_app Application Phase cluster_read Data Acquisition Start Subject Screening (Responder Check) Dosing Apply Test vs. Ref (Randomized Grid) Start->Dosing Occlusion Occlusion Period (e.g., 6 - 16 Hours) Dosing->Occlusion Washout Wash & Wait (2 Hours) Occlusion->Washout Remove Drug Chromameter Chromameter (a* value) Objective Metric Washout->Chromameter Time: 0h Visual Visual Scoring (0-4) Subjective Check Washout->Visual Chromameter->Chromameter Repeat at 2, 4, 6, 24h Analysis Statistical Analysis (Locke's Method / 90% CI) Chromameter->Analysis AUEC Calculation Visual->Analysis

    Statistical Framework for Non-Inferiority

    To claim the Novel DFP system is non-inferior to the Standard Cream, you must calculate the Area Under the Effect Curve (AUEC) of the blanching response over time.

    • Ratio:

      
      
      
    • Confidence Interval (CI): Calculate the 90% Confidence Interval of this ratio.

    • The Rule: The 90% CI must fall entirely within the acceptance limits, typically 80.00% to 125.00% .

      • Note: For strictly "Non-Inferiority" (and not Bioequivalence), the lower bound (80%) is the critical safety net for efficacy. The upper bound concerns safety (too potent).

    Conclusion & Recommendations

    Developing a novel this compound delivery system (like SLNs) offers a strategic advantage by decoupling potency from systemic risk .

    • Formulation: Prioritize lipid matrices (Precirol/Compritol) that demonstrate high encapsulation efficiency (>80%) to ensure stability.

    • Validation: Use the IVRT to prove the "reservoir" mechanism (high skin retention, low flux).

    • Clinical: The Vasoconstriction Assay is your primary regulatory hurdle. Ensure your pilot study accurately identifies the

      
       duration to avoid "maxing out" the receptor response, which would mask differences between formulations.
      

    References

    • FDA Guidance for Industry. (1995). Topical Dermatologic Corticosteroids: In Vivo Bioequivalence.[2][3][4] U.S. Food and Drug Administration.[2][3] Link

    • Mastan, S., & Shabana, S. (2017).[2] Vasoconstrictor Assay Method for the Bioequivalence Assessment of Topical Corticosteroid Applications.[1][2][3][4][5][6] Annals of Pharmacology and Pharmaceutics.[2] Link

    • Abdel-Salam, F. S., et al. (2016). Nanostructured lipid carriers as semisolid topical delivery formulations for diflucortolone valerate.[7][8][9] Journal of Liposome Research. Link

    • Özcan, I., et al. (2013). Enhanced dermal delivery of diflucortolone valerate using lecithin/chitosan nanoparticles: in-vitro and in-vivo evaluations.[10][11] International Journal of Nanomedicine. Link

    • McKenzie, A. W., & Stoughton, R. B. (1962). Method for comparing percutaneous absorption of steroids.[6] Archives of Dermatology. Link

    Sources

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.